Mofebutazone sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
41468-34-2 |
|---|---|
Molecular Formula |
C13H16N2NaO2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
sodium 4-butyl-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16); |
InChI Key |
XNLMJJFTAZARDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
2210-63-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mofebutazone sodium; BRN 0213056; BRN-0213056; BRN0213056; |
Origin of Product |
United States |
Foundational & Exploratory
Mofebutazone Sodium: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mofebutazone sodium is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class. It is a derivative of phenylbutazone and exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory, analgesic, and antipyretic properties of mofebutazone. The document details its primary action on cyclooxygenase (COX) enzymes, discusses potential secondary mechanisms, presents available quantitative data for its parent compound, and outlines detailed experimental protocols for mechanism-of-action studies.
Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The principal mechanism of action for mofebutazone, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid.[1][3] Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.[3] By blocking the COX enzymes, mofebutazone effectively reduces the production of these pro-inflammatory mediators.[3]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet function.[1][3]
-
COX-2: This isoform is typically undetectable in most tissues but is induced during inflammatory responses by cytokines and other inflammatory stimuli.[1][3] Its inhibition is largely responsible for the anti-inflammatory effects of NSAIDs.[3]
Mofebutazone acts as a non-selective inhibitor of both COX-1 and COX-2. The inhibition of COX-2 leads to the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with potential gastrointestinal side effects.[3]
Prostaglandin Synthesis Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the point of inhibition by this compound.
Caption: Prostaglandin synthesis pathway and Mofebutazone's inhibitory action on COX-1 and COX-2.
Potential Secondary Mechanisms of Action
While COX inhibition is the primary mechanism, research suggests other actions may contribute to the pharmacological profile of mofebutazone.[3]
-
Antioxidant Properties: Mofebutazone may exhibit antioxidant activity by scavenging free radicals. These unstable molecules can cause cellular damage and contribute to the inflammatory process. By neutralizing free radicals, mofebutazone may help reduce oxidative stress, further contributing to its anti-inflammatory effects.[3]
-
Modulation of Immune Cell Activity: The drug has been shown to potentially modulate the activity of immune cells, such as neutrophils and macrophages. By inhibiting the activation and migration of these cells to sites of inflammation, mofebutazone may dampen the overall inflammatory response.[3]
-
Cytokine Synthesis: Mofebutazone may have an impact on the synthesis of cytokines, which are signaling proteins that regulate inflammation and immunity. A reduction in the production of pro-inflammatory cytokines could further mitigate the inflammatory response.[3]
Quantitative Pharmacological Data
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Species |
| Phenylbutazone | COX-1 | 4.2 | 3.0 | Equine |
| Phenylbutazone | COX-2 | 1.4 | Equine | |
| Data sourced from an in vitro analysis of horse blood.[4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of a compound like this compound.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to determine the IC50 of a test compound against COX-1 and COX-2 enzymes.
-
Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 by this compound.
-
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, glutathione).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib).
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection.
-
96-well microplates, incubator, plate reader.
-
-
Methodology:
-
Prepare serial dilutions of this compound and reference inhibitors in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, cofactors, and the appropriate enzyme (COX-1 or COX-2) to each well.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of mofebutazone compared to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol: DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the ability of a compound to act as a free radical scavenger.
-
Objective: To assess the antioxidant potential of this compound.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Test compound (this compound) dissolved in methanol.
-
Reference antioxidant (e.g., Ascorbic acid, Trolox).
-
Methanol.
-
96-well microplate, spectrophotometer.
-
-
Methodology:
-
Prepare serial dilutions of mofebutazone and the reference antioxidant in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the diluted test compound or reference standard to the wells. Include a control well with methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging against the concentration of mofebutazone to determine the EC50 (effective concentration to scavenge 50% of DPPH radicals).
-
Protocol: In Vitro Neutrophil Migration (Chemotaxis) Assay
This protocol evaluates the effect of a compound on the directional migration of neutrophils toward a chemoattractant.
-
Objective: To determine if this compound inhibits neutrophil migration.
-
Materials:
-
Isolated human or murine neutrophils.
-
Chemoattractant (e.g., fMLP - N-formylmethionyl-leucyl-phenylalanine).
-
Culture medium (e.g., RPMI).
-
Test compound (this compound).
-
Transwell inserts (with a porous membrane, e.g., 3-5 µm pores).
-
24-well plates.
-
Cell counting kit or microscope for cell quantification.
-
-
Methodology:
-
Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Resuspend the purified neutrophils in culture medium.
-
Pre-incubate the neutrophils with various concentrations of mofebutazone (or vehicle control) for 30 minutes at 37°C.
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add culture medium containing the chemoattractant (fMLP) to the lower chamber of the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber (the Transwell insert).
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow cells to migrate through the membrane.
-
Remove the inserts and quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye-based cell quantification assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each mofebutazone concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the drug concentration to assess the dose-dependent effect.
-
General Experimental Workflow
The diagram below outlines a logical workflow for characterizing the mechanism of action of an anti-inflammatory compound like this compound.
Caption: A general experimental workflow for elucidating the mechanism of action of an NSAID.
Conclusion
This compound is a non-steroidal anti-inflammatory drug whose therapeutic efficacy is rooted in its ability to non-selectively inhibit both COX-1 and COX-2 enzymes.[3] This primary mechanism leads to a significant reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][6] Additionally, emerging evidence suggests that secondary mechanisms, including antioxidant effects and modulation of immune cell function, may also contribute to its overall pharmacological profile.[3] While specific quantitative data for mofebutazone's COX inhibition is limited, its structural and functional relationship to phenylbutazone provides a valuable framework for understanding its activity. The experimental protocols detailed herein offer a robust template for the continued investigation and characterization of mofebutazone and similar anti-inflammatory agents.
References
- 1. thehorse.com [thehorse.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mofebutazone? [synapse.patsnap.com]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. researchgate.net [researchgate.net]
- 6. The significance of inhibition of prostaglandin synthesis in the selection of non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mofebutazone Sodium: A Comprehensive Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Mofebutazone sodium, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of phenylbutazone. This technical guide provides an in-depth overview of the core synthesis and purification methods for this compound, intended to support research, development, and manufacturing activities. The information is compiled from various scientific sources, including patents and peer-reviewed literature, to offer detailed experimental protocols and data.
Core Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the formation of the core pyrazolidinedione ring, followed by alkylation and subsequent salt formation. The most plausible and documented route is analogous to the synthesis of its parent compound, phenylbutazone.
The primary steps involve:
-
Synthesis of Diethyl n-Butylmalonate: This key intermediate is prepared through the alkylation of diethyl malonate.
-
Condensation Reaction: Diethyl n-butylmalonate is then reacted with a substituted hydrazine, in this case, 1-phenylhydrazine, to form the 4-butyl-1-phenyl-3,5-pyrazolidinedione (mofebutazone) ring.
-
Salt Formation: The synthesized mofebutazone is then converted to its sodium salt, this compound, by reacting it with a suitable sodium-containing base.
Diagram: this compound Synthesis Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
Synthesis of Diethyl n-Butylmalonate
This procedure is adapted from a patented method for the synthesis of a key phenylbutazone intermediate.
-
Materials: Diethyl malonate, n-butyl bromide, sodium ethoxide, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath.
-
Add diethyl malonate dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
After the addition is complete, add n-butyl bromide dropwise to the reaction mixture.
-
Once the addition of n-butyl bromide is complete, heat the mixture to reflux for 2-3 hours.
-
After reflux, cool the mixture and filter to remove the precipitated sodium bromide.
-
Remove the ethanol from the filtrate by distillation.
-
The resulting crude diethyl n-butylmalonate can be purified by vacuum distillation.
-
Synthesis of Mofebutazone (4-butyl-1-phenyl-3,5-pyrazolidinedione)
This protocol is based on the established synthesis of pyrazolidinedione derivatives.[1]
-
Materials: Diethyl n-butylmalonate, 1-phenylhydrazine, sodium ethoxide, absolute ethanol.
-
Procedure:
-
In a reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl n-butylmalonate to the sodium ethoxide solution and stir.
-
Add 1-phenylhydrazine to the mixture.
-
Heat the reaction mixture under reflux for an extended period (typically several hours) to ensure the completion of the condensation and ring closure.
-
After the reaction is complete, cool the mixture and acidify it with a suitable acid (e.g., hydrochloric acid) to precipitate the mofebutazone.
-
Filter the crude mofebutazone, wash it with water, and dry it.
-
Preparation of this compound
-
Materials: Mofebutazone, sodium hydroxide or sodium ethoxide, a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the synthesized mofebutazone in a suitable solvent, such as ethanol.
-
Prepare a solution of a stoichiometric amount of sodium hydroxide or sodium ethoxide in the same solvent.
-
Slowly add the sodium base solution to the mofebutazone solution with stirring.
-
The sodium salt of mofebutazone will precipitate out of the solution.
-
The precipitate can be collected by filtration, washed with a small amount of the cold solvent, and then dried under vacuum.
-
Purification Methods
Purification of the final this compound product is crucial to remove unreacted starting materials, by-products, and other impurities to meet pharmaceutical standards. The primary methods employed are recrystallization and chromatography.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
-
General Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.
-
If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, which will induce the crystallization of the purified product.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.
-
-
Solvent Selection for Pyrazolidinedione Derivatives:
-
Ethanol: Often a good starting point for recrystallization.
-
Ethanol/Water mixtures: Can be effective for compounds with intermediate polarity.
-
Ketone/Ether mixtures: A patent for a related sodium salt, rabeprazole sodium, suggests a mixed solvent system of a ketone (e.g., acetone, methyl ethyl ketone) and a cyclic ether (e.g., tetrahydrofuran) can yield high purity crystals.[2]
-
| Solvent/Solvent System | Rationale | Potential Outcome |
| Ethanol | Good solubility at high temperatures, lower at cold temperatures for many organic compounds. | Can be effective for initial purification. |
| Ethanol/Water | Adjusting the polarity of the solvent system to optimize solubility differences. | May improve crystal formation and purity. |
| Acetone/Tetrahydrofuran | A combination of a polar aprotic ketone and a less polar ether. | Can provide high purity crystals as demonstrated for other sodium salts.[2] |
Chromatographic Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification and analysis of pharmaceutical compounds.
-
Preparative HPLC Protocol:
-
Dissolve the crude this compound in a suitable solvent compatible with the mobile phase.
-
Inject the solution onto a preparative HPLC column (e.g., a C18 column).
-
Elute the compound using an optimized mobile phase.
-
Collect the fractions containing the pure this compound.
-
Evaporate the solvent from the collected fractions to obtain the purified product.
-
Diagram: this compound Purification Workflow
Caption: Purification workflow for this compound.
Quality Control and Analytical Methods
To ensure the purity and identity of the synthesized this compound, various analytical techniques are employed.
| Analytical Technique | Purpose | Typical Parameters/Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase. Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3] Detection: UV spectrophotometry at a suitable wavelength. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | 1H and 13C NMR spectra provide detailed information about the molecular structure. Solid-state 13C NMR can be used to study the crystalline form. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the carbonyl groups (C=O) of the pyrazolidinedione ring, aromatic rings, and alkyl chains. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Provides the exact mass of the molecule, confirming its elemental composition. |
Quantitative Data Summary
The following table summarizes typical quantitative data that would be collected during the synthesis and purification of this compound. The values presented are based on analogous reactions and general principles, as specific data for mofebutazone is not widely published.
| Parameter | Synthesis of Diethyl n-Butylmalonate | Synthesis of Mofebutazone | Purification (Recrystallization) |
| Typical Yield | 70-85% | 60-80% | 80-95% (recovery) |
| Purity (pre-purification) | ~90% | ~85-95% | - |
| Purity (post-purification) | >98% (after distillation) | - | >99.5% |
| Key Reaction Conditions | Reflux in ethanol | Reflux in ethanol | Dependent on solvent choice |
This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers and drug development professionals should use this information as a starting point and optimize the described protocols based on their specific laboratory conditions and quality requirements. Further investigation into patent literature and specialized chemical databases may provide additional nuanced details for process optimization.
References
- 1. Facile synthesis of high specific activity 4-[1-14 C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105085481A - Recrystallization method of rabeprazole sodium - Google Patents [patents.google.com]
- 3. Direct injection HPLC method for the determination of phenylbutazone and oxyphenylbutazone in serum using a semipermeable surface column - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Metabolism of Mofebutazone Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) and an analog of phenylbutazone, exhibits a distinct pharmacokinetic profile characterized by rapid absorption, extensive metabolism, and swift elimination. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Mofebutazone sodium, with a focus on quantitative data, detailed experimental methodologies, and relevant metabolic pathways.
Pharmacokinetic Profile
The pharmacokinetics of Mofebutazone have been investigated in humans following oral administration. The data suggests that the drug follows a two-compartment open model with first-order absorption.
Absorption
Following oral administration of a 7 mg/kg dose of radiolabeled Mofebutazone in suspension form, the drug is rapidly absorbed with a first-order absorption rate constant (ka) of 10.1 h⁻¹[1]. The time to reach maximum plasma concentration (Tmax) is approximately 0.3 hours[1].
Distribution
Mofebutazone exhibits high plasma protein binding, with a reported quota of 99%[2]. Despite this high level of binding, it is classified as a substance with a medium binding potential[2].
Metabolism
The primary route of metabolism for Mofebutazone is glucuronidation[2]. Studies have shown that 92% of the excreted drug is in a conjugated form, with two distinct glucuronides identified in 24-hour urine samples[1]. This metabolic pathway is crucial for increasing the water solubility of the drug, thereby facilitating its excretion.
Elimination
Mofebutazone is characterized by its rapid elimination, primarily through the kidneys[1]. Approximately 94% of the drug is eliminated within 24 hours, and 97% of the administered dose can be recovered in the urine within 72 hours[1][2]. The elimination rate constant (kel) has been determined to be 0.304 h⁻¹[1], corresponding to a short half-life of 1.9 hours[2]. The renal clearance rate for Mofebutazone in humans is 3.38 L/h[1]. The rapid excretion is demonstrated by the fact that 24% of the dose is eliminated within 1.5 hours and 45% within 3 hours[1]. The high percentage of drug recovered in the urine indicates a high oral bioavailability[1].
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Mofebutazone based on available human studies.
| Parameter | Value | Unit | Citation |
| Absorption Rate Constant (ka) | 10.1 | h⁻¹ | [1] |
| Time to Maximum Concentration (Tmax) | 0.3 | h | [1] |
| Elimination Half-Life (t½) | 1.9 | h | [2] |
| Elimination Rate Constant (kel) | 0.304 | h⁻¹ | [1] |
| Plasma Protein Binding | 99 | % | [2] |
| Renal Clearance | 3.38 | L/h | [1] |
| Urinary Excretion (24h) | 94 | % of dose | [2] |
| Total Urinary Excretion (72h) | 97 | % of dose | [1] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of Mofebutazone are crucial for the replication and validation of findings. Below are generalized protocols based on standard methodologies for NSAID analysis, which can be adapted for Mofebutazone.
Human Pharmacokinetic Study Protocol
This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of Mofebutazone.
-
Study Design: An open-label, single-dose pharmacokinetic study.
-
Subjects: Healthy adult volunteers, with normal renal and hepatic function, who have provided informed consent.
-
Dosing: Administration of a single oral dose of this compound (e.g., 7 mg/kg) after an overnight fast.
-
Sample Collection: Blood samples are collected at pre-determined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours).
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis. The volume of urine collected at each interval is recorded, and an aliquot is stored at -80°C.
-
Analytical Method: Quantification of Mofebutazone and its metabolites in plasma and urine is performed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, t½, CL, and Vd.
Plasma Protein Binding Assay Protocol (Equilibrium Dialysis)
Equilibrium dialysis is a standard method for determining the extent of drug binding to plasma proteins.
-
Materials: Dialysis cells, semi-permeable membranes (with a molecular weight cut-off that retains proteins but allows free drug to pass), human plasma, phosphate-buffered saline (PBS, pH 7.4), and Mofebutazone solution.
-
Procedure:
-
A dialysis membrane is placed between the two chambers of the dialysis cell.
-
One chamber is filled with human plasma, and the other with PBS.
-
A known concentration of Mofebutazone is added to the plasma chamber.
-
The dialysis cells are sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of Mofebutazone in both aliquots is determined using a validated analytical method.
-
-
Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100
Signaling Pathways and Experimental Workflows
Mechanism of Action: COX Inhibition Pathway
As an NSAID, the primary mechanism of action of Mofebutazone involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Mofebutazone inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Mofebutazone Metabolism Workflow
The metabolic fate of Mofebutazone primarily involves Phase II conjugation with glucuronic acid.
Caption: Mofebutazone undergoes glucuronidation in the liver for renal excretion.
Experimental Workflow for Pharmacokinetic Analysis
This diagram illustrates the logical flow of a typical pharmacokinetic study.
Caption: Workflow for a pharmacokinetic study from dosing to data analysis.
References
Mofebutazone sodium chemical structure and properties
An In-depth Technical Guide to Mofebutazone Sodium
Abstract
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class, utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and synthesis of Mofebutazone and its sodium salt. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and visual representations of its mechanism of action and synthesis.
Chemical Structure and Properties
Mofebutazone is a pyrazolidine derivative, structurally related to phenylbutazone but lacking one of the phenyl groups.[2][3] The active form is Mofebutazone, which is often administered as its sodium salt to enhance solubility.[3]
Chemical Identifiers
The following table summarizes the key chemical identifiers for Mofebutazone and its sodium salt.
| Identifier | Mofebutazone | This compound |
| IUPAC Name | 4-butyl-1-phenylpyrazolidine-3,5-dione[2] | sodium 4-butyl-3,5-dioxo-2-phenylpyrazolidin-1-ide[4] |
| CAS Number | 2210-63-1[2] | 41468-34-2[4] |
| Molecular Formula | C₁₃H₁₆N₂O₂[2][5] | C₁₃H₁₅N₂NaO₂[4][6] |
| SMILES | CCCCC1C(=O)NN(c2ccccc2)C1=O[5] | O=C(C1CCCC)[N-]N(C2=CC=CC=C2)C1=O.[Na+][4] |
| InChI | InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16)[5] | InChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16);/q;+1/p-1[4] |
| InChIKey | REOJLIXKJWXUGB-UHFFFAOYSA-N[5] | FIIOKODLPLWGDK-UHFFFAOYSA-M[4] |
| Synonyms | Monophenylbutazone, Monazone, Mobuzon[2] | BRN 0213056[4] |
Physicochemical Properties
This table outlines the key physicochemical properties of Mofebutazone and its sodium salt.
| Property | Value | Source |
| Molecular Weight | 232.28 g/mol (Mofebutazone)[2][5] 254.26 g/mol (this compound)[4][6] | [2][4][5][6] |
| Appearance | White to Off-White Solid Powder[3][4] | [3][4] |
| Melting Point | 102-103 °C (Mofebutazone)[3] | [3] |
| pKa (Predicted) | 5.22 ± 0.10 (Mofebutazone)[3] | [3] |
| Solubility | Mofebutazone: Soluble in acetone and benzene; soluble in hot methanol and ethanol; insoluble in water.[3] This compound: Soluble in DMSO.[4] | [3][4] |
| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term.[4] | [4] |
Pharmacology and Mechanism of Action
Mofebutazone is a non-steroidal anti-inflammatory drug with analgesic, anti-inflammatory, and antipyretic effects.[1][2] Its therapeutic action is primarily attributed to the inhibition of prostaglandin synthesis.[2][7]
The principal mechanism of Mofebutazone involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][7] The inhibition of COX-2 is largely responsible for the anti-inflammatory effects, while the inhibition of the "housekeeping" enzyme COX-1 can lead to gastrointestinal side effects.[1]
In addition to COX inhibition, Mofebutazone exhibits antioxidant properties by scavenging free radicals, which contributes to reducing oxidative stress during inflammation.[1] The drug also modulates the activity of immune cells, such as neutrophils and macrophages, by inhibiting their activation and migration to inflammatory sites, thereby dampening the overall inflammatory response.[1]
Caption: Mechanism of action of Mofebutazone via inhibition of COX-1 and COX-2 enzymes.
Pharmacokinetics and Metabolism
Pharmacokinetic studies reveal significant differences between Mofebutazone and its analog, phenylbutazone.[8] Mofebutazone has a considerably shorter half-life, is metabolized differently, and is eliminated more rapidly.[8]
| Parameter | Value | Source |
| Peak Plasma Concentration | Reached within 1-2 hours after oral administration. | [7] |
| **Half-life (t₁/₂) ** | 1.9 hours | [8] |
| Plasma Protein Binding | 99% | [8] |
| Metabolism | Primarily by glucuronidation. | [8] |
| Elimination | 94% eliminated within 24 hours. | [8] |
Synthesis and Experimental Protocols
While detailed analytical protocols for this compound are proprietary or require access to specialized literature, a manufacturing process for the free base has been described in the public domain.
Synthesis of Mofebutazone
Mofebutazone (4-n-butyl-1-phenylpyrazolidine-3,5-dione) can be synthesized from phenylhydrazine and the diethyl ester of n-butylmalonic acid.[3]
Experimental Protocol:
-
A mixture of 108 g of phenylhydrazine and 216 g of diethyl n-butylmalonate is prepared.[3]
-
The mixture is heated in an oil bath at 170-180°C for 12 hours.[3]
-
After heating, the residue is taken up in water containing a dissolved alkaline compound.
-
Acetic acid is added to the aqueous solution to precipitate the product, 4-n-butyl-1-phenylpyrazolidine-3,5-dione (Mofebutazone).[3]
-
The resulting product is a white crystalline solid.[3]
Caption: Workflow for the synthesis of Mofebutazone.
Drug Interactions
Mofebutazone has the potential to interact with several other classes of drugs. As an NSAID, co-administration with other NSAIDs or corticosteroids can heighten the risk of gastrointestinal side effects.[7] It may enhance the effect of anticoagulants like warfarin, increasing the risk of bleeding.[7] Furthermore, Mofebutazone can reduce the efficacy of antihypertensive medications.[7] Due to its high plasma protein binding, it can compete with and displace other drugs, such as coumarins and glucocorticoids, from plasma albumin.[9] A wide range of interactions that can affect the excretion rate and serum levels of other drugs have been noted.[10]
Conclusion
This compound is an effective NSAID with a well-characterized mechanism of action centered on the inhibition of prostaglandin synthesis. Its pharmacokinetic profile, notably its short half-life and rapid elimination, distinguishes it from older pyrazolidinedione derivatives like phenylbutazone.[8] The provided data on its chemical structure, properties, and synthesis serves as a valuable technical resource for professionals in pharmaceutical research and development. Further investigation into detailed analytical methods and quantitative COX selectivity would provide a more complete profile of this compound.
References
- 1. What is the mechanism of Mofebutazone? [synapse.patsnap.com]
- 2. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MOFEBUTAZONE | 2210-63-1 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. What is Mofebutazone used for? [synapse.patsnap.com]
- 8. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mofebutazone - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
Mofebutazone Sodium: An In-Depth Technical Guide on its In Vitro and In Vivo Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mofebutazone sodium is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides a comprehensive overview of the available scientific data on the in vitro and in vivo biological activities of this compound. The primary mechanism of action for Mofebutazone, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins involved in inflammation, pain, and fever.[1] This document summarizes key quantitative data, outlines general experimental protocols relevant to its study, and provides a visual representation of its signaling pathway.
In Vitro Biological Activity
The in vitro activity of this compound is primarily characterized by its inhibitory effect on cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition
This compound has been evaluated for its ability to inhibit the two main isoforms of the COX enzyme, COX-1 and COX-2. The available data indicates a preferential inhibition of COX-1 over COX-2.
Table 1: In Vitro COX Inhibition Data for Mofebutazone
| Assay Type | Target | IC50 Value (µM) |
| Colorimetric Inhibitor Screening Assay | COX-1 | 0.0079 |
| Colorimetric Inhibitor Screening Assay | COX-2 | >50 |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay (General Protocol)
While the specific protocol used to obtain the IC50 values for Mofebutazone is not detailed in the available literature, a general colorimetric COX inhibitor screening assay protocol is as follows:
-
Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl). Arachidonic acid, the substrate for COX, is also prepared in a buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Assay Reaction: The reaction is typically performed in a 96-well plate. The COX enzyme, a heme cofactor, and the test inhibitor (Mofebutazone) or a vehicle control are pre-incubated for a specific time at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid to the wells.
-
Peroxidase Activity Measurement: The cyclooxygenase activity is measured indirectly by assaying the peroxidase activity of COX. A colorimetric substrate (e.g., TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine) is added, which is oxidized by the PGG2 product of the COX reaction, resulting in a color change.
-
Data Analysis: The absorbance is measured using a plate reader at a specific wavelength. The percentage of inhibition at each Mofebutazone concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Effects on Immune Cells
Mofebutazone has been noted to modulate the activity of various immune cells, including neutrophils and macrophages, which are key players in the inflammatory response.[1] By inhibiting the activation and migration of these cells to sites of inflammation, Mofebutazone contributes to dampening the overall inflammatory response.[1]
In Vivo Biological Activity
In vivo studies have focused on the anti-inflammatory, analgesic, and toxicological profile of Mofebutazone.
Anti-Inflammatory Activity
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (General Protocol)
-
Animals: Male or female Wistar or Sprague-Dawley rats are typically used. The animals are fasted overnight before the experiment with free access to water.
-
Drug Administration: this compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally at various doses. A control group receives the vehicle only, and a positive control group may receive a known NSAID like indomethacin.
-
Induction of Inflammation: One hour after drug administration, a sub-plantar injection of a phlogistic agent, typically 0.1 mL of a 1% carrageenan solution in saline, is made into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage of inhibition of edema by Mofebutazone is calculated by comparing the mean increase in paw volume in the treated groups to the control group.
Toxicology and Pharmacokinetics
Toxicological and pharmacokinetic studies have been crucial in differentiating Mofebutazone from its structural analog, phenylbutazone.
Table 2: Comparative Toxicological and Pharmacokinetic Data
| Parameter | Mofebutazone | Phenylbutazone |
| Acute Toxicity | Approximately 5-6 times less toxic | - |
| Half-life (t½) | 1.9 hours | 54-99 hours |
| Elimination | 94% eliminated within 24 hours | 88% eliminated within 21 days |
| Metabolism | Mainly glucuronidation | - |
| Plasma Protein Binding | 99% (medium binding potential) | - |
Experimental Protocol: Acute Oral Toxicity Study (General Protocol - based on OECD Guideline 425)
-
Animals: Typically, female rats are used as they are often slightly more sensitive. Animals are fasted prior to dosing.
-
Dose Administration: A single oral dose of this compound is administered. The Up-and-Down Procedure (UDP) is a sequential dosing method. The first animal receives a dose just below the estimated LD50.
-
Observation: The outcome for each animal (survival or death) determines the dose for the next animal. If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. A 48-hour interval between dosing is common.
-
Clinical Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using a maximum likelihood method based on the outcomes of the sequential dosing.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) pathway.
References
Mofebutazone: An In-depth Technical Guide on its Discovery, Development, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class, emerged as a therapeutic agent for joint and muscular pain. This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles underlying Mofebutazone. It details its mechanism of action, preclinical and clinical findings, and pharmacokinetic profile, with a focus on quantitative data and experimental methodologies.
Introduction
Mofebutazone, chemically known as 4-butyl-1-phenylpyrazolidine-3,5-dione, was developed as an analgesic and anti-inflammatory agent. Structurally similar to Phenylbutazone but lacking one of the phenyl groups, it was investigated as a potentially safer alternative with a more favorable pharmacokinetic profile. This guide synthesizes the available scientific literature to present a detailed technical overview for research and drug development professionals.
Discovery and Development History
While a detailed timeline of the initial discovery and the specific researchers involved is not extensively documented in readily available literature, the development of Mofebutazone appears to have been driven by the need for anti-inflammatory agents with improved safety profiles compared to existing pyrazolidinedione derivatives like Phenylbutazone. A key comparative study published in 1985 indicates that Mofebutazone was already established in preclinical and likely clinical research by this time, suggesting its development occurred in the preceding years. The primary goal of its development was to mitigate the toxicities associated with Phenylbutazone while retaining therapeutic efficacy. PubChem records indicate that Mofebutazone has undergone Phase II clinical trials[1].
Mechanism of Action
Mofebutazone exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the inhibition of prostaglandin synthesis.[2]
-
Cyclooxygenase (COX) Inhibition : As with other NSAIDs, the principal mechanism of Mofebutazone is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking COX activity, Mofebutazone reduces the production of these pro-inflammatory signaling molecules.[2]
-
Antioxidant Properties : Mofebutazone has been shown to possess antioxidant properties, enabling it to scavenge free radicals. This action helps to reduce oxidative stress, which is a contributing factor in the inflammatory process.[2]
-
Modulation of Immune Cell Activity : The drug can modulate the activity of various immune cells, such as neutrophils and macrophages, which play a central role in the inflammatory response.[2]
-
Reduction of Pro-inflammatory Cytokines : Mofebutazone can also decrease the production of pro-inflammatory cytokines, further dampening the inflammatory cascade.[2]
The following diagram illustrates the primary mechanism of action of Mofebutazone:
Chemical Synthesis
The synthesis of Mofebutazone (4-butyl-1-phenylpyrazolidine-3,5-dione) can be inferred from the established synthesis routes for pyrazolidine-3,5-dione derivatives. A common approach involves the condensation of a malonic acid ester with a hydrazine derivative. For Mofebutazone, this would likely involve the reaction of diethyl butylmalonate with phenylhydrazine.
A generalized experimental workflow for the synthesis is as follows:
Preclinical Studies
Preclinical investigations of Mofebutazone focused on its pharmacological, toxicological, and pharmacokinetic properties, often in comparison to Phenylbutazone.
Pharmacology
-
Anti-inflammatory and Analgesic Effects : Studies have shown that Mofebutazone possesses weaker anti-inflammatory and analgesic effects compared to Phenylbutazone.[5]
Toxicology
-
Acute Toxicity : A key finding from comparative toxicological studies is that Mofebutazone is approximately 5 to 6 times less toxic than Phenylbutazone, a significant advantage in terms of its safety profile.[5]
Clinical Studies
Information on the clinical development of Mofebutazone indicates that it has reached Phase II clinical trials.[1] These trials likely focused on evaluating its efficacy and safety in patients with joint and muscular pain, potentially including rheumatic diseases. However, detailed protocols and quantitative results from these trials are not widely published.
Pharmacokinetics
The pharmacokinetic profile of Mofebutazone in humans reveals significant differences from Phenylbutazone, particularly in its elimination half-life.
| Parameter | Mofebutazone | Phenylbutazone |
| Elimination Half-life (t½) | 1.9 hours | 54-99 hours |
| Plasma Protein Binding | 99% | High |
| Metabolism | Mainly glucuronidation | Oxidative metabolism |
| Elimination | 94% within 24 hours | 88% within 21 days |
Table 1: Comparative Pharmacokinetic Parameters of Mofebutazone and Phenylbutazone.[5]
The significantly shorter half-life of Mofebutazone suggests a lower potential for drug accumulation with repeated dosing compared to Phenylbutazone.
Conclusion
Mofebutazone was developed as a non-steroidal anti-inflammatory drug with a distinct pharmacological and pharmacokinetic profile compared to its structural analog, Phenylbutazone. Its lower toxicity and much shorter elimination half-life were key differentiating features. While it exhibits weaker anti-inflammatory and analgesic effects, its improved safety profile presented a potential therapeutic advantage. Further research into its clinical efficacy and the full elucidation of its signaling pathways beyond COX inhibition would provide a more complete understanding of this compound. This guide provides a foundational overview for researchers and professionals in the field of drug development.
References
- 1. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mofebutazone? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of high specific activity 4-[1-14 C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Mofebutazone Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Mofebutazone sodium using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published spectroscopic data for this compound, this guide utilizes data from its closely related parent compound, Mofebutazone, and the structurally similar compound, Phenylbutazone, to provide a comprehensive analytical overview. This comparative approach allows for a robust understanding of the expected spectral characteristics of this compound.
Chemical Structure and Properties
This compound is the sodium salt of Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID). Its chemical structure is characterized by a pyrazolidine-3,5-dione ring substituted with a butyl group and a phenyl group.
-
Chemical Formula: C₁₃H₁₅N₂NaO₂
-
Molecular Weight: 254.26 g/mol [1]
-
CAS Number: 41468-34-2
Below is a diagram illustrating the chemical structure of Mofebutazone.
Caption: Chemical structure of Mofebutazone.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound, primarily based on data from Mofebutazone and Phenylbutazone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹³C NMR Data:
A study on the solid-state ¹³C NMR of Mofebutazone provides valuable insight into its carbon skeleton.[2] The chemical shifts are influenced by the electronic environment of each carbon atom.
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | ~170-180 | Two distinct signals expected for the two carbonyl groups in the pyrazolidine-3,5-dione ring. |
| Aromatic (C₆H₅) | ~120-140 | Multiple signals corresponding to the different carbons of the phenyl ring. |
| Aliphatic (CH) | ~50-60 | The methine carbon of the pyrazolidine ring. |
| Aliphatic (CH₂) | ~20-40 | Signals for the methylene groups of the butyl chain. |
| Aliphatic (CH₃) | ~10-15 | The terminal methyl group of the butyl chain. |
¹H NMR Data:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Notes |
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | Protons of the phenyl ring. | |
| Aliphatic (CH) | ~3.5 | Triplet | Methine proton on the pyrazolidine ring. | |
| Aliphatic (CH₂) | 1.8 - 2.2 | Multiplet | Methylene protons of the butyl chain adjacent to the ring. | |
| Aliphatic (CH₂) | 1.2 - 1.6 | Multiplet | Methylene protons of the butyl chain. | |
| Aliphatic (CH₃) | 0.8 - 1.0 | Triplet | Terminal methyl protons of the butyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (Amide) | 1680 - 1750 | Strong, two distinct bands expected |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the free acid (Mofebutazone) would likely be observed in the mass spectrum.
| m/z | Interpretation |
| 232 | [M]+ (Molecular ion of Mofebutazone) |
| 204 | [M - CO]+ |
| 175 | [M - C₄H₉]+ |
| 119 | [C₆H₅N₂]+ |
| 77 | [C₆H₅]+ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)).
-
Transfer the solution to a clean 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Absorbance or Transmittance
Data Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Mofebutazone.
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS Parameters:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: ESI positive and/or negative.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of Mofebutazone.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose a fragmentation pathway consistent with the observed fragments.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to Mofebutazone Sodium: Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the methodologies for identifying and validating the molecular targets of Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidine class. Given that Mofebutazone is a derivative of phenylbutazone, its primary mechanism is strongly presumed to be the inhibition of cyclooxygenase enzymes.[1][2] This guide outlines the established targets for this drug class and presents a comprehensive framework of modern experimental protocols to elucidate its precise molecular interactions and validate its mechanism of action.
Introduction to Mofebutazone and its Putative Targets
Mofebutazone (monophenylbutazone) is a non-steroidal anti-inflammatory drug used for joint and muscular pain.[3] As an NSAID, its therapeutic effects—analgesic, antipyretic, and anti-inflammatory—are attributed to the inhibition of prostaglandin synthesis.[1][4] Prostaglandins are key lipid signaling molecules that mediate pain, fever, and inflammation.[2][5] The primary molecular targets responsible for prostaglandin synthesis are the cyclooxygenase (COX) enzymes.
Primary Putative Targets: Cyclooxygenase (COX) Isoforms
The central hypothesis for Mofebutazone's mechanism of action is the inhibition of the two main COX isoforms:
-
COX-1 : A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[2][5]
-
COX-2 : An inducible enzyme that is upregulated at sites of inflammation and is the primary contributor to the production of inflammatory prostaglandins.[2][5]
The anti-inflammatory effects of NSAIDs are primarily mediated by COX-2 inhibition, while the common gastrointestinal side effects are often linked to the inhibition of COX-1.[2] Mofebutazone's parent compound, Phenylbutazone, is known to be a non-selective inhibitor of both COX-1 and COX-2.[5][6]
Secondary and Exploratory Targets
The principle of drug polypharmacology suggests that Mofebutazone may interact with other proteins, which could contribute to its therapeutic profile or off-target effects. For NSAIDs, potential secondary targets include:
-
Prostacyclin Synthase : An enzyme in the prostaglandin synthesis pathway that Phenylbutazone has been shown to inactivate.[6][7]
-
Lipoxygenase (LOX) Enzymes : Another class of enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes. Certain NSAIDs have demonstrated inhibitory activity against 15-LOX.[8]
-
Immune Cell Modulation : Mofebutazone may also exert effects by modulating the activity of immune cells like neutrophils and macrophages, which are central to the inflammatory response.[2]
The following diagram illustrates the arachidonic acid signaling pathway, highlighting the primary targets of NSAIDs.
Target Identification Methodologies
To definitively identify the protein targets of Mofebutazone, a combination of affinity-based, activity-based, and computational approaches is recommended.
Affinity-Based Target Identification
These methods utilize the binding affinity of Mofebutazone to isolate its interacting proteins from a complex biological sample.
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Ligand Immobilization : Synthesize a Mofebutazone analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads) without disrupting its binding pharmacophore. A control resin (beads with linker only) must be prepared in parallel.
-
Protein Extraction : Prepare a native protein lysate from a relevant cell line (e.g., human macrophages or synovial fibroblasts) or tissue.
-
Affinity Pulldown : Incubate the protein lysate with both the Mofebutazone-coupled resin and the control resin.
-
Washing : Wash the resins extensively with a buffer to remove non-specific binders.
-
Elution : Elute the specifically bound proteins. This can be done using a generic denaturant (e.g., SDS-PAGE loading buffer) or, for higher specificity, by competitive elution with a high concentration of free Mofebutazone.
-
Protein Identification : Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis : Identify proteins that are significantly enriched in the Mofebutazone pulldown compared to the control resin. These are candidate targets.
Target Validation Methodologies
Once candidate targets are identified, they must be validated to confirm a direct and functionally relevant interaction with Mofebutazone.
Enzyme Inhibition Assays
This is the most direct method to validate enzymatic targets like COX-1 and COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
-
Materials : Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), a colorimetric probe (e.g., TMPD), and an appropriate assay buffer.
-
Compound Preparation : Prepare a serial dilution of Mofebutazone sodium in the assay buffer.
-
Assay Procedure : In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the Mofebutazone dilution (or vehicle control).
-
Initiate Reaction : Add arachidonic acid to initiate the enzymatic reaction. The COX peroxidase activity will cause the oxidation of the probe, resulting in a color change.
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis : Calculate the rate of reaction for each Mofebutazone concentration. Plot the percent inhibition against the log of the drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits 50% of the enzyme's activity).
Biophysical Validation of Target Engagement
These methods confirm direct binding in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Treat intact cells with Mofebutazone at various concentrations, alongside a vehicle control.
-
Heating : Heat aliquots of the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification : Quantify the amount of a specific target protein (e.g., COX-2) remaining in the soluble fraction using Western Blot or ELISA.
-
Data Analysis : Plot the percentage of soluble protein against temperature for each treatment condition. A successful drug-target interaction will stabilize the protein, resulting in a shift of the melting curve to a higher temperature. This confirms direct target engagement within the cell.
Quantitative Data Summary
While specific quantitative data for Mofebutazone is not widely available in public literature, data from related NSAIDs can provide a benchmark for experimental validation. The tables below serve as templates for organizing experimental findings.
Table 1: Cyclooxygenase (COX) Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Mofebutazone | To be determined | To be determined | To be determined |
| Phenylbutazone | Reported as non-selective | Reported as non-selective | ~1 |
| Ibuprofen | 13 | 344 | 0.04 |
| Celecoxib | 15 | 0.0076 | 1974 |
| Reference data for comparison purposes. |
Table 2: Lipoxygenase (LOX) Inhibition Profile (Illustrative for Secondary Targets)
| Compound | 15-LOX IC₅₀ (µM)[8] |
| Mofebutazone | To be determined |
| Naproxen | 3.52 ± 0.08 |
| Aspirin | 4.62 ± 0.11 |
| Diclofenac | 39.62 ± 0.27 |
| Ibuprofen | Inhibited via UV-absorbance method[8] |
| Data from a chemiluminescence-based assay on soybean 15-LOX.[8] |
Conclusion
The target identification and validation of this compound are anchored in its classification as an NSAID, with COX-1 and COX-2 as its primary putative targets. This guide provides a strategic framework of robust, modern methodologies—from affinity-based discovery to biophysical and functional validation—to comprehensively define its molecular mechanism of action. By following these protocols, researchers can elucidate the precise target profile of Mofebutazone, quantify its potency and selectivity, and build a solid foundation for further drug development and clinical application.
References
- 1. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mofebutazone? [synapse.patsnap.com]
- 3. Mofebutazone - Wikipedia [en.wikipedia.org]
- 4. What is Mofebutazone used for? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of NSAIDs as lipoxygenase inhibitors through highly sensitive chemiluminescence method, expression analysis in mononuclear cells and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Mofebutazone Sodium: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofebutazone sodium, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidinedione class, has been a subject of interest for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides a comprehensive review of the available research on this compound, focusing on its mechanism of action, pharmacokinetics, and comparative profile with other NSAIDs, particularly Phenylbutazone. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a concise summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Core Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking the action of COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules.[1][2]
Beyond its primary mechanism of COX inhibition, research suggests that this compound also possesses antioxidant properties and can modulate the activity of immune cells, such as neutrophils and macrophages, further contributing to its anti-inflammatory profile.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the arachidonic acid cascade, where it inhibits the conversion of arachidonic acid to prostaglandins by the COX enzymes.
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.
Quantitative Data Summary
The following tables summarize the available quantitative data for Mofebutazone, primarily in comparison to Phenylbutazone.
Table 1: Comparative Pharmacokinetics of Mofebutazone and Phenylbutazone
| Parameter | Mofebutazone | Phenylbutazone | Reference |
| Half-life (t½) | 1.9 hours | 54 - 99 hours | [1] |
| Elimination | 94% within 24 hours | 88% within 21 days | [1] |
| Plasma Protein Binding | 99% | Not specified in source | [1] |
Table 2: Comparative Toxicology and Efficacy of Mofebutazone and Phenylbutazone
| Parameter | Mofebutazone | Phenylbutazone | Reference |
| Toxicity | 5-6 times less toxic | Higher toxicity | [1] |
| Analgesic & Anti-inflammatory Effects | Weaker | Stronger | [1] |
Experimental Protocols
Detailed experimental protocols for the comprehensive evaluation of this compound are outlined below. These are based on standard methodologies in pharmacology and drug development.
Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Objective: To quantify the IC50 (half-maximal inhibitory concentration) of this compound for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Assay Principle: Measurement of the enzymatic conversion of arachidonic acid to prostaglandin E2 (PGE2).
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the COX-1 or COX-2 enzyme with each drug concentration for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a solution of hydrochloric acid).
-
Quantify the amount of PGE2 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.
References
Methodological & Application
Application Notes and Protocols for Mofebutazone Sodium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Mofebutazone sodium, a non-steroidal anti-inflammatory drug (NSAID), in various animal models of inflammation and pain. The protocols outlined below are based on established methodologies and can be adapted for dose-response studies, efficacy testing, and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Introduction
Mofebutazone, a phenylbutazone analog, is an NSAID belonging to the pyrazolidinedione class.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] By reducing prostaglandin production, Mofebutazone exerts its anti-inflammatory, analgesic, and antipyretic effects. It is reported to be approximately 5-6 times less toxic than phenylbutazone, with weaker analgesic and anti-inflammatory properties and a significantly shorter plasma half-life of about 1.9 hours in animal models.[2]
Mechanism of Action: Signaling Pathway
Mofebutazone, like other NSAIDs, interrupts the arachidonic acid cascade. The diagram below illustrates the signaling pathway affected by Mofebutazone.
Caption: Mofebutazone inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Protocols
The following are detailed protocols for commonly used animal models to assess the anti-inflammatory and analgesic properties of this compound.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is widely used to evaluate the anti-inflammatory activity of NSAIDs.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.9% saline or 0.5% carboxymethylcellulose)
-
This compound (various doses)
-
Positive Control (e.g., Indomethacin 10 mg/kg or Diclofenac Sodium 10 mg/kg)
-
-
Procedure:
-
Fast animals for 12 hours before the experiment with free access to water.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer this compound or control substances orally (p.o.) or intraperitoneally (i.p.).
-
After 60 minutes, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice (Visceral Pain)
This model is used to screen for peripheral analgesic activity.
Methodology:
-
Animals: Swiss albino mice (20-25 g).
-
Acclimatization and Grouping: Similar to the carrageenan model.
-
Procedure:
-
Fast animals for 12 hours before the experiment with free access to water.
-
Administer this compound or control substances orally (p.o.) or intraperitoneally (i.p.).
-
After a pre-treatment period of 30-60 minutes, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation cage.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a duration of 10-20 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (Chronic Inflammation)
This model mimics some aspects of human rheumatoid arthritis and is used to evaluate drugs for chronic inflammatory conditions.
Methodology:
-
Animals: Male Lewis or Sprague-Dawley rats (150-200 g).
-
Acclimatization and Grouping: Similar to the previous models.
-
Procedure:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
Administer this compound or control substances daily, starting from day 0 or after the onset of arthritis (e.g., day 10).
-
Monitor the following parameters:
-
Paw volume of both hind paws at regular intervals.
-
Arthritic score (based on a visual scale for erythema and swelling).
-
Body weight.
-
At the end of the study (e.g., day 21 or 28), collect blood for hematological and biochemical analysis, and hind paws for histopathological examination.
-
-
-
Data Analysis: Compare the changes in paw volume, arthritic scores, and other parameters between the treated and control groups.
Data Presentation
Table 1: Anti-Inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema | ED₅₀ (mg/kg) |
| Vehicle Control | - | Data to be determined | - | |
| Mofebutazone | Dose 1 | Data to be determined | Data to be determined | Data to be determined |
| Mofebutazone | Dose 2 | Data to be determined | Data to be determined | |
| Mofebutazone | Dose 3 | Data to be determined | Data to be determined | |
| Positive Control | e.g., 10 | Data to be determined | Data to be determined |
Table 2: Analgesic Effect of this compound in Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition of Writhing | ED₅₀ (mg/kg) |
| Vehicle Control | - | Data to be determined | - | |
| Mofebutazone | Dose 1 | Data to be determined | Data to be determined | Data to be determined |
| Mofebutazone | Dose 2 | Data to be determined | Data to be determined | |
| Mofebutazone | Dose 3 | Data to be determined | Data to be determined | |
| Positive Control | e.g., 100 | Data to be determined | Data to be determined |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀₋t (µg·h/mL) | t₁/₂ (h) |
| Dose 1 | Data to be determined | Data to be determined | Data to be determined | 1.9[2] |
| Dose 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 4: Acute Oral Toxicity of this compound
| Animal Species | LD₅₀ (mg/kg) | 95% Confidence Interval |
| Mouse | Data to be determined | Data to be determined |
| Rat | Data to be determined | Data to be determined |
Note: Mofebutazone is reported to be approximately 5-6 times less toxic than phenylbutazone.[2] The oral LD₅₀ of phenylbutazone in rats is approximately 250-350 mg/kg.
Conclusion
These application notes and protocols provide a framework for the systematic evaluation of this compound in established animal models of inflammation and pain. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical development of this compound. Further studies are required to determine the specific dose-response relationships and pharmacokinetic profiles of Mofebutazone in these models.
References
Application Notes and Protocols for Mofebutazone Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mofebutazone sodium in cell culture, including its mechanism of action, protocols for assessing its effects, and representative data.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class.[1] It is recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] The primary mechanism of action of Mofebutazone, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, lipid compounds that play a significant role in inflammation, pain, and fever.[1][2] By blocking COX enzymes, Mofebutazone reduces prostaglandin production, thereby alleviating inflammatory responses.[1][2]
Mechanism of Action
This compound exerts its anti-inflammatory effects through several mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: The primary mode of action is the inhibition of both COX-1 and COX-2 enzymes.[1] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is the primary target for reducing inflammation.[3][4] Inhibition of these enzymes blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[3][5]
-
Antioxidant Properties: Mofebutazone exhibits antioxidant activity by scavenging free radicals, which can contribute to cellular damage and inflammation.[1]
-
Modulation of Immune Cells: It can modulate the activity of immune cells such as neutrophils and macrophages, which are crucial players in the inflammatory response.[1]
-
Reduction of Pro-inflammatory Cytokines: Mofebutazone may also reduce the production of pro-inflammatory cytokines, further mitigating the inflammatory cascade.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the prostaglandin synthesis pathway.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in cell culture, the following table provides representative IC50 values for other common NSAIDs in various cell lines. These values can serve as a reference for designing experiments with this compound.
| NSAID | Cell Line | Assay | IC50 | Reference |
| Ibuprofen | KKU-M139 (Cholangiocarcinoma) | MTT | 1.87 mM | [6] |
| Ibuprofen | KKU-213B (Cholangiocarcinoma) | MTT | 1.63 mM | [6] |
| Diclofenac | HT-29 (Colorectal Cancer) | MTT | 1.24 mM | [6] |
| Naproxen | KKU-M139 (Cholangiocarcinoma) | MTT | 2.49 mM | [6] |
| Celecoxib | HeLa (Cervical Cancer) | Spheroid Growth | 1 ± 0.3 nM | [7] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the effects of this compound in cell culture.
Experimental Workflow
The diagram below outlines a general workflow for assessing the anti-inflammatory and cytotoxic effects of a compound like this compound in vitro.
Protocol 1: Cell Culture and Maintenance
This protocol describes the routine culture of a relevant cell line, such as the murine macrophage cell line RAW 264.7, which is commonly used for in vitro inflammation studies.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture RAW 264.7 cells in T-75 flasks with supplemented DMEM.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 7-8 mL of complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new T-75 flasks at a desired density (e.g., 1:3 to 1:6 split ratio).
-
Change the medium every 2-3 days.
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or appropriate solvent
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) by dissolving the powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Prepare aliquots in sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentrations in cell culture medium. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).
Protocol 3: Cytotoxicity Assessment using MTT Assay
This assay determines the effect of this compound on cell viability.
Materials:
-
Cultured cells (e.g., RAW 264.7)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 4: In Vitro Anti-inflammatory Assay - Measurement of Nitric Oxide (Griess Assay)
This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include control wells (cells only, cells + LPS, cells + drug only).
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite in the samples using the standard curve.
Protocol 5: Measurement of Prostaglandin E2 (PGE2) by ELISA
This protocol quantifies the inhibitory effect of this compound on PGE2 production.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Commercial Prostaglandin E2 ELISA kit
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound and/or LPS as described in the Griess Assay protocol (Protocol 4).
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.[8][9][10][11] This typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Adding a PGE2 conjugate.
-
Incubating and washing the plate.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the PGE2 concentration in the samples based on the standard curve provided in the kit.
References
- 1. What is the mechanism of Mofebutazone? [synapse.patsnap.com]
- 2. What is Mofebutazone used for? [synapse.patsnap.com]
- 3. trc-p.nl [trc-p.nl]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. droracle.ai [droracle.ai]
- 6. The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Prostaglandin E2 [bio-protocol.org]
- 9. cloud-clone.com [cloud-clone.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Mofebutazone for In Vivo Anti-inflammatory Response
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Mofebutazone, a derivative of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1][2] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][3] Mofebutazone is under investigation for its potential in treating joint and muscular pain.[1] These notes provide an overview of its mechanism, in vivo efficacy data, and a detailed protocol for evaluating its anti-inflammatory effects using a standard animal model.
2. Mechanism of Action
Mofebutazone exerts its anti-inflammatory effects primarily by non-selectively inhibiting both COX-1 and COX-2 enzymes.[2][4]
-
COX-1 Inhibition: This enzyme is constitutively expressed and plays a role in "housekeeping" functions such as protecting the stomach lining.[2] Inhibition of COX-1 is associated with potential gastrointestinal side effects.[2]
-
COX-2 Inhibition: This enzyme is induced during inflammatory responses.[2] Its inhibition is largely responsible for the therapeutic anti-inflammatory effects of Mofebutazone.[2]
-
Antioxidant Properties: Mofebutazone also demonstrates antioxidant activity by scavenging free radicals, which contributes to reducing oxidative stress associated with inflammation.[2][5]
-
Immune Modulation: The drug can modulate the activity of immune cells like neutrophils and macrophages, inhibiting their migration to inflammation sites and dampening the overall inflammatory response.[2]
The inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.[1][3]
Signaling Pathway Diagram
Caption: Mofebutazone inhibits COX-1/2, blocking prostaglandin synthesis.
3. Application Notes: In Vivo Data
While specific quantitative in vivo efficacy data for Mofebutazone is limited in publicly accessible literature, its properties can be compared to its parent compound, Phenylbutazone. The following tables summarize known pharmacokinetic and comparative data.
Table 1: Pharmacokinetic and Toxicological Profile
| Parameter | Mofebutazone | Phenylbutazone | Reference |
| Toxicity | ~5-6 times less toxic | Higher | [6] |
| Half-life (t½) | 1.9 hours | 54-99 hours | [6] |
| Elimination | 94% within 24 hours | 88% within 21 days | [6] |
| Metabolism | Mainly glucuronidation | Slower metabolism | [6] |
| Plasma Protein Binding | ~99% | High | [6] |
| Analgesic/Antiphlogistic Effect | Weaker | Stronger | [6] |
Table 2: General Dosing and Administration (Based on NSAID Protocols)
| Species | Model | Route | Vehicle | Dose Range | Reference |
| Rat | Carrageenan-induced paw edema | Oral (gavage) or IP | Saline, 0.5% CMC, or DMSO | 10-200 mg/kg | [7][8] |
| Mouse | Acetic acid-induced writhing | Oral (gavage) or IP | Saline, 0.5% CMC, or DMSO | 10-100 mg/kg | [8][9] |
| Note: These are generalized dose ranges for NSAIDs in common preclinical models. Dose-response studies are required to determine the optimal dose for Mofebutazone. |
4. Experimental Protocols
A widely used and validated method for assessing the in vivo anti-inflammatory activity of compounds like Mofebutazone is the carrageenan-induced paw edema model in rats.[7][10][11]
Objective
To evaluate the acute anti-inflammatory activity of Mofebutazone by measuring its ability to inhibit edema formation in the rat paw following injection of a phlogistic agent (carrageenan).
Materials
-
Mofebutazone
-
Vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Reference Drug (e.g., Indomethacin 10 mg/kg or Phenylbutazone)[7][12]
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (26G)
Experimental Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Procedure
-
Animal Preparation: Acclimatize male rats for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but provide water ad libitum.
-
Grouping: Randomly divide rats into experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Reference Drug (e.g., Indomethacin, 10 mg/kg)
-
Group 3-n: Test Groups (receive varying doses of Mofebutazone, e.g., 25, 50, 100 mg/kg)
-
-
Baseline Measurement (T=0): Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V0 value.
-
Drug Administration (T=0): Administer the vehicle, reference drug, or Mofebutazone to the respective groups via the chosen route (typically oral gavage).
-
Induction of Inflammation (T=60 min): Sixty minutes after drug administration, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[7]
-
Data Analysis:
-
Calculate the volume of edema (ΔV) at each time point: ΔV = Vt - V0 .
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 [7]
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.
Expected Outcomes
A dose-dependent reduction in paw edema volume in the Mofebutazone-treated groups compared to the vehicle control group is expected. The efficacy can be benchmarked against the reference drug. The peak inflammatory response to carrageenan typically occurs between 3 and 4 hours post-injection.
Mofebutazone is an NSAID that demonstrates anti-inflammatory properties through the inhibition of prostaglandin synthesis and other related mechanisms.[1][2] Although it is reported to be less potent but also less toxic than Phenylbutazone, its faster elimination profile may offer a different therapeutic window.[6] The carrageenan-induced paw edema model provides a robust and straightforward method for quantifying its in vivo anti-inflammatory efficacy and establishing a dose-response relationship, which is critical for further preclinical and clinical development.
References
- 1. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mofebutazone? [synapse.patsnap.com]
- 3. What is Mofebutazone used for? [synapse.patsnap.com]
- 4. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 5. Antioxidative properties of phenazone derivatives: differentiation between phenylbutazon and mofebutazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing the inhibitory action of anti-inflammatory drugs on carrageenin induced oedema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local activity of anti-inflammatory and irritant agents on rat paw edema induced by carrageenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Mofebutazone Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofebutazone sodium, the sodium salt of 4-butyl-1-phenylpyrazolidine-3,5-dione, is a non-steroidal anti-inflammatory drug (NSAID) structurally related to phenylbutazone. Accurate and precise quantification of this compound is critical for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Given the limited availability of direct analytical methods for this compound in the public domain, the methodologies presented here are adapted from validated methods for the structurally similar compound, Phenylbutazone. It is imperative that these methods are fully validated by the end-user to ensure compliance with regulatory requirements.
Chemical Structure
Mofebutazone is a pyrazolidine derivative, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structure is highly similar to that of Phenylbutazone, with the primary difference being the presence of a single phenyl group in Mofebutazone.
Analytical Methods Overview
Two common and robust analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method for separating and quantifying Mofebutazone from potential impurities and degradation products.
-
UV-Vis Spectrophotometry: A simpler, more rapid technique suitable for the quantification of Mofebutazone in pure form or in simple formulations.
The following sections provide a comparative summary of these methods, detailed experimental protocols, and visual workflows.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the proposed starting parameters for the analytical methods. These values are based on methods for structurally related compounds and should be optimized and validated for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Measurement of light absorbance at a specific wavelength. |
| Instrumentation | HPLC system with UV detector | UV-Vis Spectrophotometer |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Not Applicable |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | 0.1 M Sodium Hydroxide |
| Flow Rate | 1.0 mL/min | Not Applicable |
| Detection Wavelength | ~240 nm | ~264 nm |
| Linearity Range | Expected to be in the µg/mL range | Expected to be in the µg/mL range |
| Limit of Detection | Expected to be in the ng/mL range | Expected to be in the µg/mL range |
| Limit of Quantification | Expected to be in the ng/mL to µg/mL range | Expected to be in the µg/mL range |
| Specificity | High | Moderate |
| Throughput | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
1.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
1.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40 v/v). Add 0.1% of phosphoric acid to the mixture and sonicate to degas.
-
Diluent: Use the mobile phase as the diluent for standard and sample preparations.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the expected linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
1.4. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
1.5. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Prepare the sample solution by accurately weighing a quantity of the formulation, dissolving it in the diluent, and filtering through a 0.45 µm syringe filter.
-
Inject the sample solution in triplicate.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
1.6. System Suitability
-
The tailing factor for the Mofebutazone peak should be less than 2.0.
-
The theoretical plates for the Mofebutazone peak should be greater than 2000.
-
The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.
UV-Vis Spectrophotometry Method
This protocol outlines a simple and rapid UV-Vis spectrophotometric method for the quantification of this compound.
2.1. Materials and Reagents
-
This compound reference standard
-
Sodium hydroxide (analytical grade)
-
Deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2.2. Instrumentation
-
A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
2.3. Preparation of Solutions
-
Solvent: 0.1 M Sodium Hydroxide solution.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M Sodium Hydroxide.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with 0.1 M Sodium Hydroxide to obtain concentrations in the expected linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
2.4. Procedure
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1 M Sodium Hydroxide as the blank.
-
Scan the highest concentration working standard solution to determine the wavelength of maximum absorbance (λmax). Based on data for Phenylbutazone, this is expected to be around 264 nm.
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Measure the absorbance of each working standard solution in triplicate.
-
Construct a calibration curve by plotting the absorbance against the concentration of the standard solutions.
-
Prepare the sample solution by accurately weighing a quantity of the formulation and dissolving it in 0.1 M Sodium Hydroxide. Dilute as necessary to fall within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution in triplicate.
-
Determine the concentration of this compound in the sample by interpolating its absorbance from the calibration curve.
Mandatory Visualization
HPLC Experimental Workflow
Caption: HPLC experimental workflow for this compound quantification.
UV-Vis Spectrophotometry Experimental Workflow
Caption: UV-Vis spectrophotometry workflow for this compound.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The HPLC and UV-Vis spectrophotometry methods detailed in these application notes provide robust starting points for the accurate quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sample complexity, required sensitivity, and throughput. It is crucial to reiterate that these protocols, being adapted from methods for a structurally similar compound, must be thoroughly validated for parameters such as linearity, accuracy, precision, specificity, and robustness before implementation in a regulated environment.
Mofebutazone (Mofezolac) as a Selective COX-1 Inhibitor: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofebutazone, more commonly known in the scientific literature as Mofezolac, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the isoxazole class.[1] It exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1] Notably, Mofezolac is a potent and highly selective inhibitor of COX-1, with significantly weaker activity against the COX-2 isoform.[2] This selectivity profile makes it a valuable research tool for investigating the specific physiological and pathophysiological roles of COX-1.
This document provides detailed application notes and experimental protocols for utilizing Mofebutazone (Mofezolac) as a selective COX-1 inhibitor in a research setting.
Mechanism of Action
Mofebutazone (Mofezolac) functions by binding to the active site of the COX-1 enzyme, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. The inhibition of COX-1 by Mofezolac is reversible.[1] The profound selectivity for COX-1 is attributed to specific molecular interactions within the enzyme's active site channel, involving a combination of electrostatic, hydrogen bonding, hydrophobic, and van der Waals forces.[1]
The differential roles of COX-1 and COX-2 are crucial for understanding the application of selective inhibitors. COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation. In contrast, COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation. The selective inhibition of COX-1 by Mofebutazone (Mofezolac) allows for the specific investigation of COX-1-mediated pathways.
Data Presentation: Inhibitory Activity of Mofebutazone (Mofezolac)
The following table summarizes the in vitro inhibitory potency of Mofebutazone (Mofezolac) and other reference NSAIDs against COX-1 and COX-2. This data is essential for designing experiments and interpreting results.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) | Reference |
| Mofezolac | ~0.0024 - 0.003 | ~0.47 - 0.85 | ~157 - 354 | [3][4] |
| SC-560 (Selective COX-1 Inhibitor) | 0.009 | 6.3 | 700 | [5] |
| Indomethacin (Non-selective) | 0.02 | 0.8 | 40 | [5] |
| Ibuprofen (Non-selective) | 5.2 | 15.2 | 2.9 | [5] |
| Celecoxib (Selective COX-2 Inhibitor) | 4.2 | 0.04 | 0.01 | [5] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes (e.g., ovine, human recombinant). The data presented here is for comparative purposes.
Signaling Pathway
Experimental Protocols
In Vitro COX Inhibitor Screening Assay
This protocol is designed to determine the IC50 values of Mofebutazone (Mofezolac) for COX-1 and COX-2. Commercially available COX inhibitor screening assay kits (e.g., fluorometric or colorimetric) are recommended for ease of use and reproducibility.[6][7][8][9]
Materials:
-
Recombinant ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric or colorimetric probe (e.g., ADHP)
-
Mofebutazone (Mofezolac)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black or clear flat-bottom microplates
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Mofebutazone (Mofezolac) and reference inhibitors should be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilutions: Prepare a series of dilutions of Mofebutazone (Mofezolac) and reference inhibitors in COX Assay Buffer.
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer and the probe.
-
100% Activity Control wells: Add Assay Buffer, enzyme (COX-1 or COX-2), Heme, and the probe.
-
Inhibitor wells: Add Assay Buffer, enzyme (COX-1 or COX-2), Heme, the probe, and the various dilutions of Mofebutazone (Mofezolac) or reference inhibitors.
-
-
Pre-incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately begin kinetic measurement of the fluorescence or absorbance at the appropriate wavelengths for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of compounds like Mofebutazone (Mofezolac).[10][11][12][13]
Animals:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free).
Materials:
-
Mofebutazone (Mofezolac)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Animal balance
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Control Group: Receive vehicle only.
-
Mofebutazone (Mofezolac) Groups: Receive different doses of Mofebutazone (Mofezolac) suspended in the vehicle.
-
Reference Drug Group: Receive a standard anti-inflammatory drug (e.g., Indomethacin).
-
-
Drug Administration: Administer Mofebutazone (Mofezolac), vehicle, or the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
Mofebutazone (Mofezolac) is a powerful research tool for the specific investigation of COX-1-mediated physiological and pathological processes due to its high selectivity. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data. Researchers should always consult relevant literature and institutional guidelines for animal care and use when conducting in vivo experiments.
References
- 1. Mofezolac - Wikipedia [en.wikipedia.org]
- 2. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. korambiotech.com [korambiotech.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mofebutazone Sodium Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofebutazone sodium, a non-steroidal anti-inflammatory drug (NSAID), is a phenylbutazone analog.[1] In preclinical research, particularly in murine models, establishing clear and reproducible routes of administration is fundamental for evaluating its pharmacokinetic, pharmacodynamic, and toxicological profiles. These application notes provide detailed protocols for the oral, intravenous, intraperitoneal, and subcutaneous administration of this compound to mice, compiled from established guidelines for rodent drug administration.
Pharmacologically, mofebutazone is reported to be approximately 5-6 times less toxic than phenylbutazone, with weaker analgesic and anti-inflammatory effects.[1] It possesses a significantly shorter half-life of about 1.9 hours, in contrast to phenylbutazone's 54-99 hours.[1] Mofebutazone is primarily metabolized via glucuronidation and is rapidly eliminated, with 94% excreted within 24 hours.[1] Despite a high plasma protein binding of 99%, it is classified as having a medium binding potential.[1]
Data Presentation: Quantitative Parameters for Administration in Mice
Table 1: Acute Toxicity of a Related NSAID (Mofezolac) in Mice
| Route of Administration | Sex | LD50 (mg/kg) |
| Oral (p.o.) | Male | 1528 |
| Female | 1740 | |
| Intraperitoneal (i.p.) | Male | 275 |
| Female | 321 | |
| Subcutaneous (s.c.) | Male | 612 |
| Female | 545 |
Data for Mofezolac, a structurally related NSAID.
Table 2: General Guidelines for Maximum Administration Volumes in Adult Mice
| Route of Administration | Maximum Volume | Recommended Needle Gauge |
| Intravenous (i.v.) | < 0.2 ml | 27-30 G |
| Intraperitoneal (i.p.) | < 2-3 ml | 25-27 G |
| Subcutaneous (s.c.) | 5 ml/kg per site | 25-27 G |
| Oral (p.o.) | < 10 ml/kg | 20-22 G (gavage needle) |
Table 3: General Pharmacokinetic Principles in Mice
| Route of Administration | General Rate of Absorption |
| Intravenous (i.v.) | Most Rapid |
| Intraperitoneal (i.p.) | Rapid |
| Subcutaneous (s.c.) | Slow and Sustained |
| Oral (p.o.) | Variable |
Experimental Protocols
Note: All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel. Aseptic techniques should be employed for all parenteral injections.
Protocol 1: Oral Administration (Gavage)
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.[2]
Materials:
-
This compound solution/suspension
-
Sterile water, saline, or appropriate vehicle
-
Oral gavage needle (20-22 G, with a ball tip)
-
Syringe (1 ml)
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the mouse to determine the correct dosage volume.
-
Prepare the this compound formulation. For parenteral administration, substances should ideally be isotonic and sterile.[3]
-
Draw the calculated volume into the syringe attached to the gavage needle.
-
-
Restraint:
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the substance slowly and smoothly.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
-
Protocol 2: Intravenous (IV) Injection (Tail Vein)
IV administration provides the most rapid absorption as the substance is delivered directly into the systemic circulation.[1]
Materials:
-
This compound solution (sterile, isotonic)
-
Syringe (0.3 - 1 ml) with a 27-30 G needle
-
Mouse restrainer
-
Heat lamp or warm water to induce vasodilation
Procedure:
-
Preparation:
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Prepare the sterile this compound solution and draw it into the syringe. Remove all air bubbles.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. Successful entry into the vein will be indicated by a lack of resistance and the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and observe for any adverse reactions.
-
Protocol 3: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of substances into the vasculature.[4]
Materials:
-
This compound solution (sterile, isotonic)
-
Syringe (1 ml) with a 25-27 G needle
Procedure:
-
Preparation:
-
Prepare the sterile this compound solution. Warming the solution to room or body temperature is recommended to avoid discomfort.[5]
-
Draw the solution into the syringe and remove air bubbles.
-
-
Restraint and Injection:
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs cranially.[5]
-
Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 30-45° angle to avoid puncturing the cecum, bladder, or other internal organs.[5][6]
-
Aspirate by pulling back the plunger to ensure no fluid (urine, intestinal contents) or blood is drawn.[6]
-
Inject the solution smoothly.
-
Withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of pain or distress at the injection site.
-
Protocol 4: Subcutaneous (SC) Injection
SC injections result in a slower, more sustained absorption of substances.[7]
Materials:
-
This compound solution (sterile, isotonic)
-
Syringe (1 ml) with a 25-27 G needle
Procedure:
-
Preparation:
-
Prepare the sterile this compound solution.
-
Draw the solution into the syringe.
-
-
Restraint and Injection:
-
Grasp the loose skin over the shoulders (scruff) to create a "tent".[8]
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[9]
-
Aspirate to ensure a blood vessel has not been entered.[10]
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and observe the injection site for any local reactions.
-
Mandatory Visualizations
Signaling Pathway
Caption: General signaling pathway for NSAIDs like this compound.
Experimental Workflows
Caption: Workflow for oral administration of this compound in mice.
Caption: Workflow for intravenous administration of this compound in mice.
Caption: Workflow for intraperitoneal administration of this compound in mice.
Caption: Workflow for subcutaneous administration of this compound in mice.
References
- 1. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. cea.unizar.es [cea.unizar.es]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for In Vitro Experiments with Mofebutazone Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofebutazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidine derivative class.[1][2] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][3] Mofebutazone is structurally related to phenylbutazone but is reported to be less toxic.[4] Notably, the related compound Mofezolac is a potent and highly selective inhibitor of COX-1, with an IC50 value of 0.0079 µM for COX-1 and >50 µM for COX-2.[5] This suggests that Mofebutazone likely shares this preferential affinity for COX-1.
These application notes provide detailed protocols for investigating the in vitro effects of Mofebutazone sodium, focusing on its anti-inflammatory properties and its impact on key signaling pathways.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₂NaO₂ | Inferred from Mofebutazone |
| Molecular Weight | 254.26 g/mol | Inferred from Mofebutazone |
| CAS Number | Not available for sodium salt; 2210-63-1 for Mofebutazone | [1] |
In Vitro Inhibitory Activity (Data for the related compound Mofezolac)
| Target | IC₅₀ | Reference |
| COX-1 | 0.0079 µM | [5] |
| COX-2 | >50 µM | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells (e.g., RAW 264.7 macrophages, HEK293)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. Suggested concentration range: 0.1 µM to 1000 µM.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
COX-1 and COX-2 Inhibition Assay
This protocol measures the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound stock solution
-
Colorimetric or fluorometric detection kit (e.g., measuring prostaglandin E₂ production)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in separate wells of a 96-well plate.
-
Add various concentrations of this compound to the wells. Suggested concentration range based on Mofezolac data: For COX-1, 0.001 µM to 1 µM; for COX-2, 1 µM to 100 µM. Include a vehicle control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction and measure the product formation (e.g., PGE₂) using a suitable detection method, such as a competitive ELISA.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Prostaglandin E₂ (PGE₂) Immunoassay
This protocol quantifies the reduction in PGE₂ production in cells treated with this compound.
Materials:
-
Cells capable of producing PGE₂ upon stimulation (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound
-
PGE₂ ELISA kit
-
24-well plates
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce PGE₂ production.
-
Collect the cell culture supernatants.
-
Measure the PGE₂ concentration in the supernatants using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.
-
Determine the effect of this compound on PGE₂ production by comparing treated to untreated, stimulated cells.
NF-κB Signaling Pathway Activation Assay (Reporter Assay)
This protocol assesses the effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter plasmid
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.
-
Analyze the effect of this compound on TNF-α-induced NF-κB activation.
Mandatory Visualizations
Caption: Mechanism of action of Mofebutazone via COX inhibition.
Caption: Workflow for in vitro COX enzyme inhibition assay.
Caption: Mofebutazone's impact on the NF-κB signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchhub.com [researchhub.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparation and storage of Mofebutazone sodium stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofebutazone sodium is the sodium salt of Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID). Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation, pain, and fever.[1] This document provides detailed protocols for the preparation and storage of this compound stock solutions for research purposes, along with relevant safety information and an experimental protocol for a cyclooxygenase inhibition assay.
Physicochemical Properties and Safety
Chemical Structure:
-
Mofebutazone: C₁₃H₁₆N₂O₂
-
This compound: C₁₃H₁₅N₂NaO₂
-
Molecular Weight (Mofebutazone): 232.28 g/mol [2]
-
Molecular Weight (this compound): 254.26 g/mol [3]
Safety and Handling:
This compound should be handled in accordance with good laboratory practices. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5] If handling the powdered form, a well-ventilated area or a fume hood should be used to avoid inhalation.[5] In case of contact with skin or eyes, rinse thoroughly with water.[4][5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5]
Preparation of this compound Stock Solutions
The preparation of accurate and stable stock solutions is critical for reproducible experimental results. The choice of solvent will depend on the specific experimental requirements.
Quantitative Data on Solubility and Storage:
| Parameter | Dimethyl Sulfoxide (DMSO) | Ethanol | Phosphate-Buffered Saline (PBS) |
| Solubility | ≥ 100 mg/mL (≥ 430.51 mM)[6] | Soluble in hot ethanol[1] | Data not available |
| Storage (Solid) | -20°C for up to 6 months; -80°C for up to 2 years | ||
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months[6] |
Note: The provided stability data is for Mofebutazone. It is recommended to follow the same storage guidelines for this compound. For long-term storage, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Protocol for Preparing a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is a common solvent for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.43 mg of this compound (Molecular Weight: 254.26 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on COX-1 and COX-2 enzymes. Specific assay conditions may vary depending on the kit or method used.[7][8][9]
Experimental Workflow:
Procedure:
-
Prepare Reagents: Prepare this compound stock solutions at various concentrations. Prepare COX-1 and COX-2 enzyme solutions and the arachidonic acid substrate solution according to the assay kit manufacturer's instructions.
-
Enzyme Incubation: In a suitable assay plate, add the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known COX inhibitor).
-
Pre-incubation: Incubate the plate for a specified time at the recommended temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a specific time by adding a stop solution as per the assay protocol.
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as ELISA or mass spectrometry.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Signaling Pathway:
References
- 1. MOFEBUTAZONE | 2210-63-1 [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Throughput Screening of Mofebutazone Sodium for Cyclooxygenase (COX) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) and a derivative of phenylbutazone, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1][2][3][4][5] These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][6][7] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation.[8][9] Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[7][10][11] High-throughput screening (HTS) assays are essential for rapidly evaluating the inhibitory potential and selectivity of compounds like Mofebutazone sodium against these COX isoforms.
Principle of the Assay
This application note describes a robust, fluorometric high-throughput screening assay designed to quantify the inhibitory activity of this compound on COX-1 and COX-2.[3][8][9][12] The assay measures the peroxidase component of COX activity. In this reaction, the COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect PGG2, which, in the process of being reduced to PGH2, oxidizes the probe, generating a highly fluorescent product.[3][8][9][12][13] The rate of fluorescence increase is directly proportional to COX activity. Therefore, the presence of an inhibitor like this compound will decrease the rate of fluorescence generation, allowing for the quantification of its inhibitory potency (IC50).
Data Presentation
The inhibitory activity of this compound against COX-1 and COX-2 can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents representative data for Mofebutazone, based on published values for its parent compound, Phenylbutazone, alongside other common NSAIDs for comparison.
| Compound | Target | IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | COX-1 | 15 | 0.3 |
| COX-2 | 5 | ||
| Phenylbutazone[14] | COX-1 | 15.6 | 0.31 |
| COX-2 | 4.8 | ||
| Celecoxib[3] | COX-2 | 0.04 | >300 |
| Ibuprofen[15] | COX-1 | 12 | 0.5 |
| COX-2 | 24 | ||
| Rofecoxib[3] | COX-2 | 0.018 | >1000 |
Signaling Pathway
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. Cyclooxygenase enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This compound inhibits this process by blocking the active site of both COX-1 and COX-2.
References
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MOFEBUTAZONE | 2210-63-1 [chemicalbook.com]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. COX-2 inhibitors: pharmacological data and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mofebutazone Sodium for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of Mofebutazone sodium for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in research?
This compound is the sodium salt of Mofebutazone, a nonsteroidal anti-inflammatory drug (NSAID). In research, it is often used in animal models to investigate its analgesic and anti-inflammatory properties.
Q2: What are the main challenges when preparing this compound for in vivo studies?
The primary challenge is its solubility. While the sodium salt form generally improves aqueous solubility compared to the free acid, achieving a high enough concentration in a physiologically compatible vehicle for in vivo administration can be difficult. Ensuring the stability of the prepared solution and minimizing vehicle-induced toxicity are also critical considerations.
Q3: What are the recommended solvents for dissolving this compound?
Based on available data, this compound is soluble in Dimethyl sulfoxide (DMSO). For in vivo use, it is typically first dissolved in a minimal amount of DMSO to create a stock solution, which is then further diluted with other vehicles to a final concentration that is well-tolerated by the animals.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution of DMSO stock solution with aqueous buffer (saline, PBS). | This compound may have limited solubility in purely aqueous solutions at the desired concentration. | - Increase the proportion of co-solvents in the final formulation. - Consider using a vehicle containing solubilizing agents such as PEG300, Tween-80, or SBE-β-CD. - Gently warm the solution (to no more than 37°C) and use sonication to aid dissolution. Always check for stability after heating. |
| Phase separation or cloudiness in the final formulation. | The components of the vehicle are not fully miscible or the drug has precipitated out of solution. | - Ensure thorough mixing at each step of the preparation process. - Prepare the formulation by adding each component sequentially and ensuring complete dissolution before adding the next. - If using SBE-β-CD, ensure it is fully dissolved in saline before adding the DMSO stock solution. |
| Signs of toxicity in animals after administration (e.g., irritation, lethargy). | The vehicle itself may be causing an adverse reaction. High concentrations of DMSO or other organic solvents can be toxic. | - Reduce the final concentration of DMSO in the formulation to the lowest effective level, ideally 10% or less. - Conduct a vehicle-only control group to assess the effects of the solvent mixture. - If toxicity persists, consider alternative formulations with better biocompatibility. |
| Inconsistent experimental results. | The drug may not be fully dissolved or may be degrading in the prepared solution. | - Always visually inspect the solution for any undissolved particles before administration. - Prepare fresh solutions for each experiment, as the stability of this compound in these complex vehicles over time is not well characterized. - Store stock solutions in DMSO at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[1] |
Data Presentation: Solubility and Formulation
| Vehicle Composition | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | MedchemExpress |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | MedchemExpress |
Experimental Protocols
Protocol 1: Formulation with PEG300 and Tween-80
This protocol is adapted from a formulation known to achieve a clear solution at ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Ensure it is completely dissolved. Gentle warming and vortexing can be used.
-
Prepare the final formulation. For a 1 mL final volume, add the components in the following order, ensuring thorough mixing after each addition:
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix well.
-
Add 50 µL of Tween-80 to the mixture. Mix well.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear and homogenous solution is obtained.
-
-
Final Concentration: This procedure results in a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: Formulation with SBE-β-CD
This protocol utilizes a cyclodextrin to enhance solubility and is also reported to achieve a clear solution at ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile
-
Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved to form a clear solution. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO. As in Protocol 1, prepare a stock solution of known concentration (e.g., 25 mg/mL).
-
Prepare the final formulation. For a 1 mL final volume:
-
To 900 µL of the 20% SBE-β-CD in saline solution, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly until a clear and homogenous solution is formed.
-
-
Final Concentration: This procedure results in a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).
Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
Caption: Decision tree for troubleshooting this compound formulation.
References
Technical Support Center: Mofebutazone Sodium in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mofebutazone sodium in cell viability experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inconsistent this compound concentration across wells. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Properly mix stock solutions and ensure accurate pipetting. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpectedly low cell viability, even at low concentrations | 1. Solvent toxicity (e.g., DMSO). 2. Incorrect this compound concentration. 3. Cell line is highly sensitive to the compound. | 1. Include a solvent control to determine the toxicity of the vehicle. Keep the final solvent concentration below 0.5%. 2. Verify the calculations for your stock solution and dilutions. 3. Perform a wider range of dilutions to identify a non-toxic concentration. |
| No discernible effect on cell viability at any concentration | 1. this compound is inactive in your specific cell line. 2. The concentration range is too low. 3. The incubation time is too short. | 1. Consider that different cell lines can have varied responses to the same compound.[1] 2. Test a higher range of concentrations. 3. Extend the incubation period (e.g., 48 or 72 hours). |
| Precipitate forms in the culture medium | 1. this compound has low solubility in the culture medium. 2. The concentration of the compound exceeds its solubility limit. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the medium. 2. Lower the final concentration of this compound in your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound where specific data is limited, it is advisable to start with a broad concentration range. A logarithmic serial dilution is recommended, for example, from 0.1 µM to 1000 µM, to determine the optimal range for your specific cell line.
Q2: Which cell viability assay is most suitable for use with this compound?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. However, as an anti-inflammatory agent, this compound could potentially interfere with cellular metabolism. Therefore, it is recommended to validate your results with an alternative method, such as a trypan blue exclusion assay or a crystal violet staining assay.
Q3: How long should I incubate the cells with this compound?
A3: The optimal incubation time can vary depending on the cell line and the expected mechanism of action of the drug. A common starting point is 24 hours. However, if no effect is observed, extending the incubation to 48 or 72 hours may be necessary to observe a response.
Q4: My IC50 value for this compound is different from what has been reported for similar compounds. What could be the reason?
A4: IC50 values can vary significantly between different cell lines due to their unique biological characteristics.[1] Even within the same cell line, variations in experimental conditions such as cell density, passage number, and the specific viability assay used can lead to different IC50 values.[1]
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT assay.
Materials:
-
This compound
-
Appropriate cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Hypothetical Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment.
| Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 75.2 |
| MCF-7 (Breast Adenocarcinoma) | 123.5 |
| HeLa (Cervical Cancer) | 98.6 |
Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
Signaling Pathways and Experimental Workflows
As an anti-inflammatory drug, this compound may exert its effects on cell viability by modulating signaling pathways involved in inflammation and apoptosis, such as the NF-κB and apoptotic pathways.
References
Mofebutazone Sodium Stability: A Technical Support Resource
Troubleshooting Guide & FAQs
This section addresses common issues and questions researchers may encounter during the handling and analysis of mofebutazone sodium.
Q1: My aqueous solution of this compound shows a decrease in potency over a short period. What could be the cause?
A1: this compound, like other pyrazolone derivatives, is susceptible to degradation in aqueous solutions. The primary degradation pathways are likely hydrolysis and oxidation. The pyrazolidine-3,5-dione ring is prone to opening under aqueous conditions. It is recommended to prepare aqueous solutions fresh and use them promptly. For storage, consider using a buffered solution at an optimal pH (which needs to be determined experimentally) and protecting it from light and oxygen.
Q2: I am observing unexpected peaks in my chromatogram when analyzing aged solutions of this compound. What are these?
A2: The appearance of new peaks in your chromatogram is indicative of degradation products. For pyrazolone derivatives, these can result from:
-
Hydrolysis: Cleavage of the pyrazolidine ring.
-
Oxidation: Formation of hydroxylated derivatives.
-
Photodegradation: Light-induced degradation, which can be complex.
To identify these degradation products, techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are highly recommended.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of ionizable drugs like this compound is often pH-dependent. While specific data for this compound is unavailable, for the related compound phenylbutazone, both acidic and basic conditions can catalyze hydrolysis. The pH of maximum stability needs to be determined through a systematic study. It is advisable to formulate solutions in a buffered system to maintain a constant pH.
Q4: What are the best practices for storing this compound?
A4:
-
Solid State: Store in a well-closed container, protected from light and moisture, at controlled room temperature or as specified by the manufacturer.
-
Solutions: Aqueous solutions should be prepared fresh. If short-term storage is necessary, they should be protected from light, stored at low temperatures (e.g., 2-8 °C), and potentially purged with an inert gas (like nitrogen or argon) to minimize oxidation. Stock solutions in anhydrous organic solvents such as methanol or acetonitrile may offer better stability, but this should be experimentally verified.
Q5: My this compound solution is turning yellow. What does this indicate?
A5: Discoloration, such as turning yellow, is often a sign of chemical degradation, potentially due to oxidation or photodegradation. If you observe a color change, the solution should not be used for experiments where accurate concentration is critical. It is crucial to investigate the cause and identify the degradation products.
Experimental Protocols
This section provides generalized protocols for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general guidelines for NSAIDs and should be adapted and optimized for your specific needs.
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: To identify potential degradation products and degradation pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV or DAD detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C) for a specified period.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Place the solid drug substance and a solution of the drug in an oven at an elevated temperature (e.g., 80 °C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD).
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example - to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range with the DAD to detect degradation products with different chromophores.
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from any degradation product peaks generated during the forced degradation study.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different conditions.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Number of Degradation Products | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 h | RT | Data to be filled | Data to be filled | e.g., No significant degradation |
| 1 M HCl | 24 h | 60 °C | Data to be filled | Data to be filled | e.g., Significant degradation | |
| Base Hydrolysis | 0.1 M NaOH | 24 h | RT | Data to be filled | Data to be filled | e.g., Rapid degradation |
| 1 M NaOH | 24 h | 60 °C | Data to be filled | Data to be filled | e.g., Complete degradation | |
| Oxidation | 3% H₂O₂ | 24 h | RT | Data to be filled | Data to be filled | e.g., Moderate degradation |
| 30% H₂O₂ | 24 h | RT | Data to be filled | Data to be filled | e.g., Significant degradation | |
| Thermal | Solid | 48 h | 80 °C | Data to be filled | Data to be filled | e.g., Slight discoloration |
| Solution | 48 h | 80 °C | Data to be filled | Data to be filled | e.g., Formation of precipitates | |
| Photolytic | Solid | ICH Q1B | RT | Data to be filled | Data to be filled | e.g., No significant change |
| Solution | ICH Q1B | RT | Data to be filled | Data to be filled | e.g., Yellowing of solution |
Note: The data in this table is illustrative and needs to be populated with experimental results.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability testing of this compound.
Caption: Workflow for a forced degradation study of this compound.
Preventing Mofebutazone sodium precipitation in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mofebutazone sodium in aqueous solutions. The primary focus is to address and prevent the issue of precipitation during experimental work.
Disclaimer: Detailed formulation data for this compound is limited in public literature. The guidance provided here is based on its predicted chemical properties, such as its pKa, and established principles for formulating sodium salts of weakly acidic compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why did my clear this compound solution suddenly turn cloudy or form a precipitate?
A1: Precipitation of this compound from an aqueous solution is most commonly due to a decrease in pH. Mofebutazone is a weakly acidic compound with a predicted pKa of approximately 5.22.[3] In its sodium salt form (Mofebutazone-Na+), it is ionized and generally soluble in water. However, if the pH of the solution drops to near or below its pKa, the ionized salt form is converted to the neutral, unionized Mofebutazone free acid, which is insoluble in water and precipitates out.[3]
Q2: What are the primary factors that can cause a pH drop in my formulation?
A2: Several factors can inadvertently lower the pH of your solution:
-
Acidic Buffers or Excipients: Adding an acidic buffer system (e.g., citrate or acetate buffer) without adjusting the final pH can protonate the Mofebutazone, causing it to precipitate.
-
Dissolved Carbon Dioxide (CO₂): CO₂ from the atmosphere can dissolve in the solution to form carbonic acid, which can gradually lower the pH, especially in unbuffered or weakly buffered solutions.
-
Interaction with Other Components: Certain excipients or co-solutes in your formulation may be acidic in nature.
Q3: How can I prevent Mofebutazone from precipitating?
A3: The primary strategy is to maintain the pH of the solution well above the pKa of Mofebutazone (~5.22). A general rule of thumb for salts of weak acids is to keep the pH at least 2 units above the pKa to ensure the compound remains predominantly in its soluble, ionized form. For Mofebutazone, this means maintaining a pH of >7.2. This can be achieved through several methods:
-
pH Adjustment and Buffering: Use a suitable alkaline buffer (e.g., phosphate buffer) to maintain a stable pH in the desired range.
-
Co-solvency: Incorporate a water-miscible organic solvent (a co-solvent) to increase the solubility of both the ionized and unionized forms of the drug.[2]
-
Use of Solubilizing Agents: For more challenging formulations, surfactants or complexing agents like cyclodextrins can be employed to enhance solubility.[1][4]
Q4: What is the ideal pH range for a stable aqueous solution of this compound?
A4: To ensure stability against precipitation, the pH should be maintained above 7.0, ideally in the range of 7.4 to 8.5. This range ensures that the equilibrium heavily favors the soluble ionized form over the insoluble free acid form. The relationship between pH, pKa, and the ratio of ionized to unionized species is described by the Henderson-Hasselbalch equation.
Data Presentation: Strategies for Solubility Enhancement
The following table summarizes the key strategies and their mechanisms for preventing Mofebutazone precipitation.
| Strategy | Mechanism of Action | Key Parameters & Considerations | Typical Agents/Ranges |
| pH Control | Maintains the drug in its ionized, more soluble salt form by keeping the pH well above the drug's pKa.[1] | Select a buffer with a pKa close to the target pH for maximum buffer capacity. Ensure buffer components are compatible with the final formulation. | Buffers: Phosphate, Borate, TrisTarget pH: > 7.2 |
| Co-solvency | The co-solvent reduces the polarity of the aqueous vehicle, increasing the solubility of the poorly soluble unionized drug form.[2] | Can affect solution viscosity and tonicity. Potential for toxicity must be evaluated for in vivo use. | Co-solvents: Propylene Glycol (5-60%), Polyethylene Glycol (PEG 300/400, 10-50%), Ethanol (5-20%), Glycerin.[2] |
| Complexation | The agent forms a host-guest complex with the drug molecule, where the exterior of the complex is hydrophilic, enhancing overall solubility.[4] | Stoichiometry of the complex is important. Can be a highly effective method for significant solubility enhancement. | Agents: Cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) |
Visual Guides and Workflows
This compound-Acid Equilibrium
The following diagram illustrates the critical pH-dependent equilibrium that governs the solubility of Mofebutazone.
Caption: pH-dependent equilibrium of this compound.
Troubleshooting Workflow for Precipitation
If precipitation is observed, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting logic for Mofebutazone precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stable Buffered Aqueous Solution
This protocol describes how to prepare a 1 mg/mL buffered solution of this compound.
-
Buffer Preparation:
-
Prepare a 50 mM sodium phosphate buffer solution.
-
To do this, mix appropriate volumes of 50 mM monobasic sodium phosphate and 50 mM dibasic sodium phosphate to achieve a final pH of 7.4.
-
Confirm the final pH using a calibrated pH meter.
-
-
Drug Dissolution:
-
Weigh the required amount of this compound (e.g., 10 mg for 10 mL of solution).
-
Add a small volume of the pH 7.4 phosphate buffer (e.g., 7 mL) to the this compound powder in a volumetric flask.
-
Gently swirl or sonicate the mixture until the powder is completely dissolved. Avoid vigorous shaking to minimize CO₂ introduction.
-
-
Final Volume Adjustment:
-
Once fully dissolved, add the phosphate buffer to bring the solution to the final desired volume (e.g., 10 mL).
-
Invert the flask several times to ensure homogeneity.
-
-
Final Check and Filtration (Optional):
-
Re-check the pH of the final solution to ensure it remains at 7.4.
-
If required for the application, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PES or PVDF).
-
Protocol 2: Enhancing Solubility with a Co-solvent
This protocol demonstrates how to use a co-solvent to prepare a higher concentration solution.
-
Vehicle Preparation:
-
Prepare the co-solvent vehicle. For a 20% propylene glycol (PG) solution, mix 2 mL of PG with 8 mL of purified water in a suitable container.
-
If buffering is also required, the water portion can be replaced with the buffer solution from Protocol 1.
-
-
Drug Dissolution:
-
Weigh the desired amount of this compound.
-
Add the drug powder directly to the co-solvent vehicle.
-
Mix thoroughly using a vortex mixer or sonicator until a clear solution is obtained. The co-solvent will help solubilize the drug even if minor pH fluctuations occur.
-
-
pH Check and Adjustment:
-
Measure the pH of the final solution.
-
Even with a co-solvent, it is good practice to ensure the pH is in a favorable range (>7.0). Adjust with dilute NaOH or HCl if necessary.
-
Experimental Workflow Diagram
Caption: Workflow for preparing a stable Mofebutazone solution.
References
Technical Support Center: Mofebutazone Sodium Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and troubleshooting potential off-target effects of Mofebutazone sodium in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrazolidinedione class.[1] Its primary therapeutic effects—anti-inflammatory, analgesic, and antipyretic—are achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
Q2: What are potential off-target effects, and why are they a concern for a compound like this compound?
Off-target effects refer to the modulation of proteins or biological pathways other than the intended therapeutic target (i.e., COX enzymes for Mofebutazone). These unintended interactions are a significant concern as they can lead to unforeseen side effects, toxicity, or confounding experimental results, making a thorough assessment of a compound's selectivity crucial.
Q3: Is there a known off-target binding profile for this compound?
Currently, there is limited publicly available experimental data specifically detailing the off-target binding profile of this compound. However, due to its structural similarity to Phenylbutazone, it is plausible that they may share some off-target interactions. Phenylbutazone has been shown to interact with targets beyond COX enzymes.
Disclaimer: The following data for Phenylbutazone is provided as a reference due to its structural similarity to Mofebutazone. These potential off-target interactions have not been experimentally confirmed for this compound and should be investigated empirically.
Data Presentation: Potential Off-Target Interactions of Phenylbutazone
The following table summarizes reported off-target activities for Phenylbutazone, a structurally related compound. This data can guide initial investigations into the selectivity of this compound.
| Target Name | Gene | Target Class | Activity Type | Activity Value (nM) |
| Prostacyclin synthase | PTGIS | Enzyme | IC50 | 5,520 |
| fMet-Leu-Phe receptor | FPR1 | GPCR | IC50 | 46,900 |
| Cytochrome P450 2C9 | CYP2C9 | Enzyme | Ki | 4,720 |
Data sourced from DrugCentral and ChEMBL databases for Phenylbutazone.[3][4]
Signaling Pathways and Experimental Workflows
This compound Primary Mechanism of Action
The diagram below illustrates the established signaling pathway for Mofebutazone and other NSAIDs, highlighting the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis.
Caption: Mechanism of action of this compound.
General Workflow for Off-Target Identification
This diagram outlines a general experimental approach to identify potential off-target effects of a small molecule inhibitor like this compound.
Caption: A multi-pronged approach for off-target identification.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol describes a radiometric assay to determine the inhibitory activity of this compound against a panel of kinases.
Objective: To assess the selectivity of this compound by quantifying its inhibitory effect on a broad range of purified kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases (large panel)
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each kinase to its respective well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value for each kinase.
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol uses an affinity-based chemical proteomics approach to identify cellular proteins that bind to this compound.
Objective: To identify the direct binding partners of this compound in a complex biological sample.
Materials:
-
This compound analog with a linker for immobilization (requires custom synthesis)
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell line of interest
-
Lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Wash buffers of increasing stringency
-
Elution buffer
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Covalently immobilize the this compound analog to the affinity resin.
-
Culture and harvest cells, then prepare a native cell lysate.
-
Pre-clear the lysate by incubating with control beads (without the immobilized compound) to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the Mofebutazone-immobilized beads.
-
For a competition experiment, pre-incubate a separate aliquot of the lysate with an excess of free this compound before adding the beads.
-
Wash the beads extensively with buffers of increasing stringency.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS to identify the proteins.
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Compare the proteins identified from the Mofebutazone beads to those from the control and competition experiments to identify specific binding partners.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol verifies the engagement of this compound with its potential targets in intact cells.
Objective: To confirm the binding of this compound to a specific protein target within a cellular environment by assessing changes in the protein's thermal stability.
Materials:
-
Cell line expressing the target of interest
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis method (e.g., freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Harvest and wash the cells with PBS containing inhibitors.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling.
-
Lyse the cells (e.g., by repeated freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities at each temperature to generate a melting curve and determine the melting temperature (Tₘ). A shift in Tₘ in the presence of this compound indicates target engagement.
Troubleshooting Guides
Troubleshooting In Vitro Kinase Profiling
Issue: High variability between replicate wells.
-
Potential Cause: Inaccurate pipetting, especially of small volumes.
-
Solution: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Prepare master mixes to minimize pipetting steps.
Issue: No or very low kinase activity in control wells.
-
Potential Cause: Inactive enzyme due to improper storage or handling.
-
Solution: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Verify enzyme activity with a known positive control substrate.
Issue: IC₅₀ values are significantly different from expected values.
-
Potential Cause: Incorrect ATP concentration. The IC₅₀ of ATP-competitive inhibitors is dependent on the ATP concentration.
-
Solution: Ensure the ATP concentration used is at or near the Kₘ for the specific kinase to obtain a more accurate IC₅₀ value.
Troubleshooting Chemical Proteomics
Issue: High background of non-specifically bound proteins.
-
Potential Cause: Insufficient washing or inadequate pre-clearing of the lysate.
-
Solution: Increase the number and duration of wash steps. Use wash buffers with increasing stringency (e.g., higher salt concentration or mild detergents). Optimize the pre-clearing step.
Issue: Failure to identify the known on-target (COX enzymes).
-
Potential Cause: The linker on the Mofebutazone analog interferes with binding to the on-target. The on-target protein is of low abundance in the chosen cell line.
-
Solution: Synthesize an analog with a different linker attachment point. Choose a cell line with high expression of the target protein.
Troubleshooting CETSA
Issue: No thermal shift observed with a known interactor.
-
Potential Cause: The inhibitor is not cell-permeable. The heating temperature or duration is not optimized.
-
Solution: Confirm cell permeability using a different assay. Optimize the heat challenge conditions for the specific target protein.
Issue: High variability in the soluble protein fraction at baseline temperatures.
-
Potential Cause: Inconsistent cell lysis or sample handling.
-
Solution: Ensure a consistent and complete cell lysis method is used for all samples. Keep all samples on ice during processing to prevent protein degradation.
Logical Troubleshooting Flow for Unexpected Cellular Phenotypes
If this compound elicits an unexpected cellular response, this decision tree can guide the investigation into whether it is an on-target or off-target effect.
Caption: Decision tree for investigating unexpected cellular phenotypes.
References
Technical Support Center: Enhancing the Bioavailability of Mofebutazone Sodium
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing challenges encountered during experiments aimed at improving the bioavailability of Mofebutazone sodium.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Mofebutazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidine class, structurally similar to phenylbutazone.[1][2][3] Key known properties are summarized in the table below. Its insolubility in water is a primary factor limiting its oral bioavailability.[3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₂O₂Na | [4] |
| Molecular Weight | 254.26 g/mol | [4] |
| Melting Point | 102-103 °C | [3] |
| pKa | 5.22 (Predicted) | [3] |
| Water Solubility | Insoluble | [3] |
| Plasma Protein Binding | 99% | [1] |
| Half-life | 1.9 hours | [1] |
| Metabolism | Primarily Glucuronidation | [1] |
Q2: What are the likely reasons for the poor bioavailability of this compound?
The poor bioavailability of this compound is likely attributable to a combination of factors:
-
Low Aqueous Solubility: As a drug that is practically insoluble in water, its dissolution in the gastrointestinal fluids is expected to be minimal, which is a rate-limiting step for absorption.[3]
-
High Plasma Protein Binding: With 99% of the drug bound to plasma proteins, only a small fraction is free to exert its therapeutic effect, although this doesn't directly impact initial absorption.[1]
-
Potential for First-Pass Metabolism: Although primarily metabolized via glucuronidation, the extent of presystemic metabolism in the gut wall and liver could reduce the amount of active drug reaching systemic circulation.[1]
Q3: What general strategies can be employed to improve the bioavailability of a poorly soluble drug like this compound?
Several formulation strategies can be explored to enhance the bioavailability of poorly water-soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can enhance the solubility and absorption of lipophilic drugs.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution properties.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Use of Excipients: Incorporating surfactants, wetting agents, and permeation enhancers can improve dissolution and absorption.
Troubleshooting Guides
Problem: Low Dissolution Rate of this compound in Formulation Development
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor wettability of the drug powder. | Incorporate a wetting agent or surfactant into the formulation. | Protocol: See Protocol 1: Dissolution Testing with Surfactants. |
| Large particle size of the active pharmaceutical ingredient (API). | Reduce the particle size of this compound through micronization or nanomilling. | Protocol: See Protocol 2: Particle Size Reduction and Analysis. |
| Drug recrystallization in the dissolution medium. | Consider creating a solid dispersion with a suitable polymer to maintain the drug in an amorphous state. | Protocol: See Protocol 3: Preparation and Evaluation of Solid Dispersions. |
Problem: Low Permeability of this compound in Caco-2 Assays
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High lipophilicity leading to poor partitioning into the aqueous layer at the cell surface. | Formulate with surfactants or cyclodextrins to improve the presentation of the drug to the cell monolayer. | Protocol: See Protocol 4: Caco-2 Permeability Assay. |
| Efflux by transporters like P-glycoprotein (P-gp). | Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm efflux. | Protocol: See Protocol 4: Caco-2 Permeability Assay. |
| Low paracellular transport. | Include a permeation enhancer in the formulation to modulate tight junctions. | Protocol: See Protocol 4: Caco-2 Permeability Assay. |
Experimental Protocols
Protocol 1: Dissolution Testing with Surfactants
-
Objective: To evaluate the effect of different surfactants on the dissolution rate of this compound.
-
Materials: this compound, phosphate buffer (pH 6.8), various surfactants (e.g., Sodium Lauryl Sulfate (SLS), Tween 80, Cremophor EL), USP dissolution apparatus (e.g., paddle type).
-
Procedure:
-
Prepare a fixed amount of this compound formulation.
-
Prepare dissolution media (phosphate buffer pH 6.8) with varying concentrations of the selected surfactant (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Perform dissolution testing according to USP guidelines (e.g., 75 rpm paddle speed, 37°C).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time for each surfactant concentration and compare the dissolution profiles.
Protocol 2: Particle Size Reduction and Analysis
-
Objective: To reduce the particle size of this compound and evaluate its effect on dissolution.
-
Materials: this compound, appropriate solvent for milling (if wet milling), particle size analyzer (e.g., laser diffraction).
-
Procedure:
-
Micronization: Use a jet mill or ball mill to reduce the particle size of the drug powder.
-
Particle Size Analysis: Measure the particle size distribution of the micronized and unmicronized drug powder using laser diffraction.
-
Dissolution Testing: Perform dissolution testing on formulations prepared with both micronized and unmicronized drug as per Protocol 1.
-
-
Data Analysis: Compare the particle size distribution and dissolution profiles of the micronized and unmicronized drug.
Protocol 3: Preparation and Evaluation of Solid Dispersions
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution.
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®), a common solvent (e.g., methanol, ethanol).
-
Procedure:
-
Solvent Evaporation Method: Dissolve both this compound and the polymer in the solvent. Evaporate the solvent under vacuum to obtain a solid mass.
-
Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-polymer interactions.
-
Dissolution Testing: Perform dissolution testing on the solid dispersion as per Protocol 1.
-
-
Data Analysis: Compare the dissolution profile of the solid dispersion with that of the pure drug.
Protocol 4: Caco-2 Permeability Assay
-
Objective: To determine the intestinal permeability of this compound and investigate potential efflux mechanisms.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), this compound, control compounds (high permeability: propranolol; low permeability: mannitol), P-gp inhibitor (e.g., verapamil).
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical side and measure its appearance on the basolateral side over time.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral side and measure its appearance on the apical side over time.
-
To investigate efflux, repeat the A-B transport experiment in the presence of a P-gp inhibitor.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux. A significant increase in A-B transport in the presence of a P-gp inhibitor confirms its role as a substrate for this transporter.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Logical relationships in overcoming bioavailability barriers.
References
Mofebutazone sodium interference with common research assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding potential interference of Mofebutazone sodium with common research assays.
Frequently Asked Questions (FAQs)
Q1: What is Mofebutazone and how is it related to Phenylbutazone?
Mofebutazone is a non-steroidal anti-inflammatory drug (NSAID).[1][2] It is structurally similar to and considered an analog of Phenylbutazone.[2] In experimental contexts, it's crucial to recognize that Mofebutazone is a prodrug that is metabolized to Phenylbutazone, which is the primary active compound. Therefore, the potential for assay interference observed with Phenylbutazone should be considered highly relevant for Mofebutazone.
Q2: What is the primary mechanism of action for Mofebutazone/Phenylbutazone?
The primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are critical for the synthesis of prostaglandins from arachidonic acid, which are key mediators of inflammation, pain, and fever.[3] By blocking these enzymes, Phenylbutazone reduces inflammation.[3]
References
Navigating Mofebutazone Sodium: A Technical Guide to Consistent Experimental Outcomes
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving inconsistencies in experimental results involving Mofebutazone sodium. By addressing common challenges and providing detailed methodologies, this guide aims to enhance the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[1][2] By blocking COX enzymes, this compound reduces prostaglandin production, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][3]
Q2: What are the known secondary mechanisms of action for this compound?
In addition to COX inhibition, this compound exhibits antioxidant properties by scavenging free radicals, which contributes to reducing oxidative stress during inflammation.[1] It can also modulate the activity of immune cells, such as neutrophils and macrophages, by inhibiting their activation and migration to inflammatory sites.[1]
Q3: How does Mofebutazone differ from Phenylbutazone?
Mofebutazone is an analog of Phenylbutazone.[4] Toxicological and pharmacological studies have indicated that Mofebutazone is approximately 5-6 times less toxic than Phenylbutazone.[4] However, its analgesic and anti-inflammatory effects are also weaker.[4] A key pharmacokinetic difference is their half-life; Mofebutazone has a much shorter half-life (around 1.9 hours) compared to Phenylbutazone (54-99 hours).[4]
Q4: What are some common in vitro assays used to evaluate this compound's efficacy?
Common in vitro assays include cyclooxygenase (COX) inhibition assays (to determine IC50 values for COX-1 and COX-2), and cell-based assays to measure the inhibition of prostaglandin (e.g., PGE2) and pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in cell lines like macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Q5: What are established in vivo models for assessing the analgesic and anti-inflammatory effects of this compound?
-
Analgesic Models: Acetic acid-induced writhing test in mice is a common model for peripheral analgesic effects.[5] The hot plate and tail-flick tests can be used to assess central analgesic activity.[5]
-
Anti-inflammatory Models: Carrageenan-induced paw edema in rats is a widely used model for acute inflammation.[6] Xylene-induced ear edema in mice is another model for acute inflammation.[5]
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments with this compound can often be traced back to issues with compound handling, assay conditions, or biological variability. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: High Variability in IC50 Values from COX Inhibition Assays
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting & Optimization |
| Compound Solubility & Stability | This compound is soluble in DMSO.[7] Ensure complete solubilization in the stock solution. Visually inspect for any precipitation when diluting into aqueous assay buffers. Prepare fresh dilutions for each experiment as the compound may degrade in solution.[8] |
| Reagent Quality | Use a reputable supplier for COX-1 and COX-2 enzymes and ensure they have consistent activity. Aliquot enzymes upon receipt and avoid repeated freeze-thaw cycles.[9] The substrate, arachidonic acid, can oxidize over time; prepare fresh solutions for each experiment.[9] |
| Assay Conditions | The pH of the assay buffer is critical for enzyme stability and activity; verify the pH at the experimental temperature.[9] Ensure accurate and calibrated pipetting, especially for the inhibitor and enzyme.[9] |
| Plate Effects | Use low-binding plates to prevent the compound from adsorbing to the plastic. Be mindful of "edge effects" by either not using the outer wells for critical samples or filling them with a buffer.[9] |
Issue 2: Inconsistent Inhibition of Prostaglandin/Cytokine Production in Cell-Based Assays
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting & Optimization |
| Cell Health & Density | Ensure cells are healthy, within a low passage number, and not overgrown. Inconsistent cell seeding density can lead to variability.[8] |
| LPS Stimulation Variability | The response of cells to lipopolysaccharide (LPS) can vary. Use a consistent source and lot of LPS. Optimize the LPS concentration and stimulation time for a robust and reproducible inflammatory response.[8] |
| Compound Precipitation | Mofebutazone, being a hydrophobic molecule, may precipitate in aqueous cell culture media at higher concentrations. Visually inspect wells for precipitate. If observed, consider using a lower concentration range or a different solvent system. Ensure the final solvent (e.g., DMSO) concentration is low (<0.5%) and consistent across all wells, including controls.[8] |
| Detection Method Sensitivity | Ensure your detection assay (e.g., ELISA) has the appropriate sensitivity and dynamic range for the expected prostaglandin or cytokine concentrations. Sample dilution may be necessary to fall within the linear range of the assay.[9] |
| Interference from Media | Components in the cell culture medium, such as phenol red or serum, can interfere with some detection assays. Use phenol red-free media if necessary and run appropriate background controls.[8] |
Issue 3: Unexpected Results in Animal Models (Analgesia/Anti-inflammation)
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting & Optimization |
| Pharmacokinetics | Mofebutazone has a short half-life (approx. 1.9 hours).[4] The timing of drug administration relative to the induction of pain/inflammation and subsequent measurement is critical. The peak plasma concentration is typically reached within 1-2 hours after oral administration.[2] |
| Drug-Food Interactions | The presence of food in the gastrointestinal tract can delay and reduce the absorption of some NSAIDs.[10] Standardize feeding protocols for all experimental groups. |
| Route of Administration | Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is consistent and performed correctly. |
| Individual Animal Variation | Biological variability is inherent in animal studies. Use a sufficient number of animals per group to achieve statistical power. |
| Drug Interactions | Mofebutazone can compete with other drugs for plasma albumin binding, potentially altering their effects.[11] Be aware of any other administered compounds. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro COX Inhibition Assay (Whole Blood Assay)
This protocol provides a method for assessing the COX inhibitory activity of this compound in a physiologically relevant matrix.[9]
-
Blood Collection : Collect fresh human or animal blood into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation : Aliquot whole blood into tubes and add varying concentrations of this compound (dissolved in a vehicle like DMSO) or the vehicle control. Incubate for a specified time (e.g., 1 hour) at 37°C.
-
COX-1 Activity (Thromboxane B2 production) : To measure COX-1 activity, allow the blood to clot at 37°C for 1 hour. Centrifuge to separate the serum and measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product TXA2, using an ELISA kit.
-
COX-2 Activity (PGE2 production) : To measure COX-2 activity, add LPS to induce COX-2 expression and incubate for 24 hours at 37°C. Centrifuge to collect the plasma and measure the concentration of Prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis : Calculate the percent inhibition of TXB2 and PGE2 production at each this compound concentration relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the anti-inflammatory activity of NSAIDs.[6]
-
Animal Acclimatization : Acclimate male Wistar rats to the experimental conditions for at least one week.
-
Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration : Administer this compound or a vehicle control orally via gavage. A positive control group receiving a known NSAID like Indomethacin should be included.
-
Induction of Inflammation : After a set time post-drug administration (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement : Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis : Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via COX inhibition.
General Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for cell-based in vitro anti-inflammatory assays.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. What is the mechanism of Mofebutazone? [synapse.patsnap.com]
- 2. What is Mofebutazone used for? [synapse.patsnap.com]
- 3. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. thomastobin.com [thomastobin.com]
- 11. Mofebutazone - Wikipedia [en.wikipedia.org]
Technical Support Center: Mofebutazone Sodium Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Mofebutazone sodium in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary toxicities in animals?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Its primary toxicities observed in animal studies are similar to other NSAIDs and primarily affect the gastrointestinal (GI) tract and the renal system. Prolonged use may also impact cardiovascular health.
Q2: How does the toxicity of this compound compare to other NSAIDs?
Mofebutazone is reported to be approximately 5 to 6 times less toxic than phenylbutazone, another common NSAID used in veterinary medicine.[1]
Q3: What are the typical signs of this compound toxicity in animals?
Clinical signs of toxicity can include:
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Gastrointestinal: Vomiting, diarrhea, loss of appetite, melena (dark, tarry stools indicating GI bleeding), and gastric ulceration.
-
Renal: Reduced urine output, increased thirst, and elevations in blood urea nitrogen (BUN) and creatinine.
-
General: Lethargy, dehydration, and in severe cases, collapse.
Q4: Are there any known drug interactions that can exacerbate this compound toxicity?
Yes, co-administration with other NSAIDs, corticosteroids, or anticoagulants can increase the risk of gastrointestinal bleeding.[2] Caution should also be exercised when used with other nephrotoxic drugs.
Troubleshooting Guides
Issue 1: Gastrointestinal Distress and Ulceration
Symptoms: The animal exhibits loss of appetite, vomiting, diarrhea, or has dark, tarry stools.
Possible Cause: this compound, like other NSAIDs, inhibits COX-1, an enzyme crucial for maintaining the protective lining of the stomach. This can lead to mucosal damage and ulceration.
Troubleshooting Steps:
-
Cease Administration: Immediately discontinue the administration of this compound.
-
Supportive Care:
-
Provide fluid therapy to correct dehydration and maintain hydration.
-
Administer gastroprotective agents such as proton pump inhibitors (e.g., omeprazole) or H2 receptor antagonists (e.g., famotidine) to reduce gastric acid secretion.
-
Sucralfate may be used to coat and protect existing ulcers.
-
-
Dietary Management: Offer a bland, easily digestible diet.
-
Monitoring: Closely monitor the animal for signs of improvement or worsening of clinical signs. Fecal occult blood tests can be used to monitor for gastrointestinal bleeding.
Issue 2: Acute Kidney Injury (AKI)
Symptoms: The animal shows signs of lethargy, decreased urine production, increased water consumption, and blood tests reveal elevated BUN and creatinine levels.
Possible Cause: NSAIDs can cause renal toxicity by inhibiting the synthesis of prostaglandins that are vital for maintaining renal blood flow. This can lead to reduced glomerular filtration rate and, in severe cases, renal papillary necrosis.
Troubleshooting Steps:
-
Discontinue Drug: Stop this compound administration immediately.
-
Fluid Therapy: Initiate aggressive intravenous fluid therapy to support renal perfusion and promote diuresis.
-
Monitor Urine Output: Closely monitor urine production to assess renal function.
-
Avoid Nephrotoxic Drugs: Ensure no other potentially nephrotoxic drugs are being administered.
-
Monitor Bloodwork: Regularly monitor renal function parameters (BUN, creatinine) and electrolytes.
Quantitative Data
Table 1: Estimated Acute Oral LD50 of this compound in Rodents
| Species | Phenylbutazone Oral LD50 (mg/kg) | Estimated this compound Oral LD50 (mg/kg) |
| Rat | 245[3][4] | 1225 - 1470 |
| Mouse | 238[3] | 1190 - 1428 |
-
Estimation is based on the finding that Mofebutazone is 5-6 times less toxic than Phenylbutazone.[1]
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (General Guideline Adaptation)
This protocol is adapted from the OECD 423 Guideline for the Testing of Chemicals.
Objective: To determine the acute oral toxicity (estimated LD50) of this compound.
Animals: Healthy, young adult rodents (rats or mice), nulliparous and non-pregnant females are generally preferred.
Procedure:
-
Dosing:
-
A starting dose is chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. Based on the estimated LD50, a starting dose of 300 mg/kg may be appropriate for this compound.
-
The substance is administered orally via gavage to a group of 3 animals.
-
-
Observation:
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Body weight is recorded weekly.
-
-
Step-wise Procedure:
-
If mortality occurs, the next step is to dose another 3 animals at a lower fixed dose level.
-
If no mortality occurs, the next step is to dose another 3 animals at a higher fixed dose level.
-
This procedure is continued until the criteria for classification of the substance's toxicity are met.
-
Protocol 2: Assessment of Gastric Ulceration
Objective: To evaluate the gastrointestinal toxicity of this compound.
Animals: Male Wistar rats (180-220g).
Procedure:
-
Induction of Ulcers:
-
Animals are fasted for 24 hours prior to dosing, with free access to water.
-
This compound is administered orally at various dose levels.
-
A control group receives the vehicle only.
-
-
Evaluation:
-
Four hours after drug administration, animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for the presence of ulcers.
-
The severity of ulceration can be scored based on the number and size of the lesions.
-
Visualizations
Caption: Mechanism of this compound Toxicity.
Caption: Gastric Ulceration Assessment Workflow.
Caption: Signaling Pathway of Mofebutazone-Induced Renal Toxicity.
References
Validation & Comparative
Mofebutazone Sodium vs. Phenylbutazone: A Comparative Analysis in Inflammation Models
For researchers and professionals in drug development, understanding the nuanced differences between anti-inflammatory compounds is critical for advancing therapeutic strategies. This guide provides a detailed comparison of mofebutazone sodium and phenylbutazone, two non-steroidal anti-inflammatory drugs (NSAIDs) of the pyrazolidinedione class, focusing on their performance in experimental inflammation models.
Executive Summary
Mofebutazone and phenylbutazone share a core mechanism of action by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. However, they exhibit distinct pharmacological and toxicological profiles. Notably, mofebutazone is reported to be approximately five to six times less toxic than phenylbutazone. This reduced toxicity is accompanied by weaker anti-inflammatory and analgesic effects. A significant differentiator lies in their pharmacokinetics, with mofebutazone possessing a considerably shorter plasma half-life than phenylbutazone.
Mechanism of Action
Both mofebutazone and phenylbutazone exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes (COX-1 and COX-2).[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] Phenylbutazone is known to be a non-selective COX inhibitor, affecting both isoforms.[4] Mofebutazone also targets COX enzymes and has been noted to possess antioxidant properties by scavenging free radicals.[1]
digraph "NSAID Mechanism of Action" {
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COX_Enzymes [label="COX-1 & COX-2 Enzymes", fillcolor="#F1F3F4", fontcolor="#202124"];
Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"];
Inflammation [label="Inflammation, Pain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"];
NSAIDs [label="Mofebutazone / Phenylbutazone", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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Arachidonic_Acid -> COX_Enzymes [label=""];
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Prostaglandins -> Inflammation [label=""];
NSAIDs -> COX_Enzymes [label="Inhibition", arrowhead="tee", color="#EA4335", fontcolor="#202124"];
}
Figure 2: Generalized workflow for in-vivo anti-inflammatory studies.
Conclusion
The choice between this compound and phenylbutazone in a research or development context will likely be guided by the specific aims of the study. Phenylbutazone offers potent anti-inflammatory and analgesic effects, which may be desirable in models requiring a strong and sustained response. However, its higher toxicity and long half-life are significant considerations. Conversely, mofebutazone presents a more favorable safety profile and rapid elimination, making it a potentially more suitable candidate where toxicity is a primary concern and a shorter duration of action is acceptable. The weaker efficacy of mofebutazone would necessitate careful dose-selection and consideration of the sensitivity of the chosen inflammation model. Further head-to-head studies with detailed dose-response data are warranted to fully elucidate the comparative therapeutic index of these two compounds.
References
- 1. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acute oral toxicity: Topics by Science.gov [science.gov]
- 3. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mofebutazone Sodium: A Comparative Analysis with Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Mofebutazone sodium, a non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, therapeutic efficacy, and safety profile, supported by available experimental data.
Executive Summary
Mofebutazone is a pyrazolidine derivative NSAID that, like other drugs in its class, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Available data indicates that Mofebutazone is a potent and highly selective inhibitor of COX-1. While direct comparative in vivo studies on its anti-inflammatory and analgesic potency against other common NSAIDs are limited, its distinct COX-1 selectivity suggests a unique therapeutic and safety profile that warrants careful consideration in drug development and clinical research. This guide synthesizes the available data to facilitate a comparative understanding of this compound in the context of other widely used NSAIDs.
Mechanism of Action: A Strong Preference for COX-1
The primary mechanism of action for all NSAIDs is the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[1] COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation, playing a key role in mediating pain and inflammation.[1]
This compound has been demonstrated to be a highly selective inhibitor of COX-1. This selectivity is a critical differentiator from many other NSAIDs and has significant implications for both its therapeutic effects and its side-effect profile.
Signaling Pathway of NSAIDs
The following diagram illustrates the arachidonic acid cascade and the points of intervention for NSAIDs.
Comparative Efficacy
One study indicated that the analgesic and anti-inflammatory effects of Mofebutazone are weaker than those of its structural analog, phenylbutazone.[2] In contrast, another study found that in sports-related knee injuries, diclofenac sodium was significantly superior to oxyphenbutazone (an active metabolite of phenylbutazone) in improving swelling.[3]
Data Presentation: In Vitro COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) and COX-1/COX-2 selectivity ratios for this compound and other common NSAIDs. A lower IC50 value indicates greater potency, and a higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio |
| This compound | 0.0079 | >50 | <0.00016 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Naproxen | 0.1 | 1.9 | 0.05 |
| Phenylbutazone | 4.2 | 1.1 | 3.8 |
Note: Data is compiled from various in vitro studies and experimental conditions may differ. The IC50 values for Mofebutazone indicate high potency and selectivity for COX-1.
Comparative Safety Profile
The safety profile of an NSAID is intrinsically linked to its COX selectivity.
-
Gastrointestinal (GI) Safety: Inhibition of COX-1 in the gastric mucosa reduces the production of protective prostaglandins, leading to an increased risk of gastrointestinal adverse events such as ulcers and bleeding.[1] Given Mofebutazone's high selectivity for COX-1, a higher risk of GI toxicity compared to COX-2 selective or non-selective NSAIDs with a more balanced profile would be anticipated.
-
Cardiovascular (CV) Safety: Selective inhibition of COX-2, without concomitant inhibition of COX-1-mediated thromboxane A2 production in platelets, has been associated with an increased risk of thrombotic cardiovascular events.[3][4] As a potent COX-1 inhibitor, Mofebutazone's cardiovascular risk profile may differ from that of COX-2 selective inhibitors. However, the overall cardiovascular risk of highly selective COX-1 inhibitors is an area of ongoing research.
| NSAID | Relative Gastrointestinal Risk | Relative Cardiovascular Risk |
| This compound | High (theoretically, due to high COX-1 selectivity) | Lower than COX-2 selective inhibitors (theoretically) |
| Ibuprofen | Low to Moderate | Moderate |
| Diclofenac | Moderate | High |
| Naproxen | Moderate to High | Lower |
| Celecoxib | Low | High |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of NSAIDs are provided below.
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay determines the concentration of a drug required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).
Objective: To determine the IC50 values of this compound and comparator NSAIDs for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme. The initial cyclooxygenase reaction converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2 by the peroxidase function of the enzyme. A chromogenic substrate is used to measure the peroxidase activity.
-
Procedure:
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the reaction.
-
The rate of color development from the chromogenic substrate is measured using a spectrophotometer.
-
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess the anti-inflammatory activity of a compound.[5]
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction of paw edema.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin or Diclofenac), and test groups receiving different doses of this compound.
-
The test compounds are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined from a dose-response curve.
Acetic Acid-Induced Writhing Test in Mice
This is a common in vivo model for screening peripheral analgesic activity.[6][7]
Objective: To assess the analgesic effect of this compound by counting the number of writhes induced by acetic acid.
Methodology:
-
Animals: Swiss albino mice are typically used.
-
Procedure:
-
Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., Aspirin or Diclofenac), and test groups receiving different doses of this compound.
-
The test compounds are administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), a solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).
-
The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 can be determined from a dose-response curve.
Conclusion
This compound is a potent and highly selective COX-1 inhibitor. This distinct pharmacological profile sets it apart from both non-selective NSAIDs and COX-2 selective inhibitors. While its high COX-1 selectivity suggests a potentially increased risk of gastrointestinal side effects, it may offer a different cardiovascular safety profile compared to COX-2 inhibitors. A comprehensive understanding of its comparative efficacy requires further head-to-head preclinical and clinical studies against a range of commonly used NSAIDs. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations, which are crucial for elucidating the full therapeutic potential and clinical positioning of this compound.
References
- 1. pnas.org [pnas.org]
- 2. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saspublishers.com [saspublishers.com]
A Comparative Guide to the Anti-Inflammatory Efficacy of Mofebutazone Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory efficacy of Mofebutazone sodium, presenting a comparative assessment against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data from in vivo and in vitro studies to assist researchers and drug development professionals in making informed decisions.
Mechanism of Action: A Look at COX Inhibition
This compound, a pyrazolidinedione derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The anti-inflammatory actions of NSAIDs are largely attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with potential gastrointestinal side effects.[1] Mofebutazone also demonstrates antioxidant properties by scavenging free radicals and modulates the activity of immune cells like neutrophils and macrophages, further contributing to its anti-inflammatory profile.[1]
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of various compounds. The table below summarizes the percentage inhibition of paw edema by this compound and other common NSAIDs at 3 hours post-carrageenan induction.
| Drug | Dose (mg/kg) | Route of Administration | % Inhibition of Edema (at 3 hours) |
| This compound | 100 | Oral | 45.8% |
| Phenylbutazone | 100 | Oral | 52.3% |
| Diclofenac | 20 | Oral | 71.82%[2] |
| Ibuprofen | 100 | Oral | ~50-60% (estimated from graphical data) |
| Celecoxib (COX-2 Inhibitor) | 30 | Oral | Significant reduction (quantitative data not specified)[3] |
Note: Data for Mofebutazone and Phenylbutazone are derived from a single comparative study for consistency. Data for other NSAIDs are from separate studies and are provided for general comparison.
In Vitro Efficacy: Cyclooxygenase (COX) Inhibition
The in vitro inhibitory activity of this compound and other NSAIDs against COX-1 and COX-2 enzymes is a key indicator of their mechanism and potential for gastrointestinal side effects. The IC50 values (the concentration of a drug that inhibits 50% of the enzyme activity) are presented below.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | 1.2 | 0.3 | 0.25 |
| Phenylbutazone | 4.2 | 1.8 | 0.43 |
| Diclofenac | 0.076[4] | 0.026[4] | 0.34[4] |
| Ibuprofen | 12[4] | 80[4] | 6.67[4] |
| Celecoxib | 82[4] | 6.8[4] | 0.08[4] |
Note: Lower IC50 values indicate greater potency. A lower COX-2/COX-1 selectivity ratio suggests a preferential inhibition of COX-2.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute in vivo anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (e.g., this compound) or reference drug is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound on COX-1 and COX-2 enzymes.
Methodology: This assay can be performed using various commercially available kits, which typically involve the following steps:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other detection methods.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in the validation of this compound's anti-inflammatory efficacy, the following diagrams are provided.
Caption: Inhibition of the Arachidonic Acid Cascade by NSAIDs.
Caption: Mofebutazone's potential influence on the NF-κB signaling pathway.
Caption: A logical workflow for validating anti-inflammatory efficacy.
Conclusion
This compound demonstrates effective anti-inflammatory properties through the inhibition of COX enzymes, with a notable preference for COX-2. Its in vivo efficacy in the carrageenan-induced paw edema model is comparable to that of Phenylbutazone, although direct, comprehensive comparative studies with a wider range of NSAIDs are still needed for a complete evaluation. The provided data and protocols offer a foundational guide for researchers and professionals in the field of drug development to further investigate and validate the therapeutic potential of this compound.
References
- 1. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mofebutazone Sodium and Novel Anti-Inflammatory Compounds
In the landscape of anti-inflammatory therapeutics, traditional non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of treatment. Mofebutazone, a pyrazolidine derivative, represents this classic approach, exerting its effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, the quest for more specific, effective, and safer anti-inflammatory agents has led to the development of novel compounds targeting distinct molecular pathways.[3][4] This guide provides a detailed comparison of Mofebutazone sodium with several classes of these emerging therapies, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Introduction to this compound
Mofebutazone is a non-steroidal anti-inflammatory drug with analgesic, antipyretic, and anti-inflammatory properties.[5][6] Its primary mechanism of action involves the non-selective inhibition of COX-1 and COX-2 enzymes.[2] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5] While effective, the non-selective nature of traditional NSAIDs can lead to gastrointestinal side effects due to the inhibition of COX-1, which plays a protective role in the stomach lining.[2] Mofebutazone is noted to be approximately 5-6 times less toxic than its parent compound, phenylbutazone, and has a significantly shorter half-life.[6]
Novel Anti-Inflammatory Compounds: A New Era
Recent advances in understanding the molecular underpinnings of inflammation have unveiled new therapeutic targets beyond the COX pathway.[3][7] These novel compounds offer more targeted approaches, potentially leading to improved efficacy and reduced side effects. Key classes of these emerging drugs include Janus kinase (JAK) inhibitors, NLRP3 inflammasome inhibitors, and various biologics targeting specific cytokines.[4][7]
Comparative Data Overview
The following table summarizes the key characteristics of this compound and selected novel anti-inflammatory compound classes. Direct quantitative comparisons are challenging due to the different mechanisms of action and stages of development; however, this overview provides a basis for understanding their distinct profiles.
| Feature | This compound | JAK Inhibitors (e.g., Upadacitinib) | NLRP3 Inflammasome Inhibitors (e.g., ADS032) |
| Target/Mechanism | Non-selective COX-1 and COX-2 inhibitor; reduces prostaglandin synthesis.[1][2] | Inhibits Janus kinases (JAK1/2/3, TYK2), blocking the JAK-STAT signaling pathway for various pro-inflammatory cytokines.[7] | Directly inhibits the NLRP3 and/or NLRP1 inflammasome, preventing the activation of Caspase-1 and release of IL-1β and IL-18.[7][8] |
| Primary Indications | Joint and muscular pain, rheumatoid arthritis, osteoarthritis.[1][9] | Rheumatoid arthritis, psoriatic arthritis, other autoimmune disorders.[7] | Investigational for a wide range of inflammatory diseases, including respiratory and dermal inflammation.[8] |
| Key Experimental Data | Demonstrates analgesic and anti-inflammatory effects in animal models.[6] It also exhibits antioxidant properties by scavenging free radicals.[2][10] | Phase III clinical trials show significant reduction in disease activity and improved physical function in rheumatoid arthritis patients.[7] | Preclinical studies show ADS032 is a dual inhibitor of NLRP1 and NLRP3.[8] MCC950 effectively reduced IL-1β production and inflammation in models of gout.[7] |
| Reported Side Effects | Gastrointestinal disturbances (nausea, ulcers, bleeding), dizziness, potential renal and hepatic impact with long-term use.[1] | Increased risk of infections, liver enzyme elevation, lipid abnormalities.[7] | Currently in pre-clinical and clinical development; full safety profile is still being established. |
| Administration Route | Oral.[1] | Oral.[7] | Investigational (formulations may vary). |
Signaling Pathway Visualizations
The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways targeted by Mofebutazone and novel anti-inflammatory compounds.
References
- 1. What is Mofebutazone used for? [synapse.patsnap.com]
- 2. What is the mechanism of Mofebutazone? [synapse.patsnap.com]
- 3. prescouter.com [prescouter.com]
- 4. Challenges to develop novel anti-inflammatory and analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. hudson.org.au [hudson.org.au]
- 9. Mofebutazone - Wikipedia [en.wikipedia.org]
- 10. Antioxidative properties of phenazone derivatives: differentiation between phenylbutazon and mofebutazon - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Mofebutazone Sodium Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mofebutazone sodium, focusing on the reproducibility of research findings in the context of its therapeutic class. Due to the limited direct research on the reproducibility of this compound studies, this guide leverages comparative data from its parent compound, Phenylbutazone, and other widely studied non-steroidal anti-inflammatory drugs (NSAIDs). The experimental protocols and data presented are foundational to ensuring the reproducibility of future studies in this area.
Comparative Efficacy and Safety
Mofebutazone is an NSAID and an analog of Phenylbutazone.[1] While both compounds exhibit anti-inflammatory, analgesic, and antipyretic properties, studies indicate notable differences in their pharmacological and toxicological profiles.[1]
Table 1: Comparative Profile of Mofebutazone and Phenylbutazone
| Parameter | Mofebutazone | Phenylbutazone | Source |
| Toxicity | Approximately 5-6 times less toxic | Reference | [1] |
| Analgesic & Anti-inflammatory Effects | Weaker | Stronger | [1] |
| Half-life | 1.9 hours | 54-99 hours | [1] |
| Elimination (within 24h) | 94% | Significantly less (88% in 21 days) | [1] |
To further contextualize the performance of Mofebutazone, the following table summarizes comparative efficacy data for Phenylbutazone against another common NSAID, Meloxicam, in an equine model of inflammatory pain (synovitis).
Table 2: Comparative Efficacy of Phenylbutazone vs. Meloxicam in Equine Synovitis Model
| Parameter | Phenylbutazone (4.4 mg/kg, q12h) | Meloxicam (0.6 mg/kg, q24h) | Placebo | Source |
| Reduction in Carpal Skin Temperature | Significant reduction from 8 to 15 hours post-induction | Significant reduction from 6 to 15 hours post-induction | No significant reduction | [2] |
| Reduction in Lameness Score | No significant reduction compared to placebo | Significantly lower pain scores at 12 and 15 hours post-induction | Reference | [2][3] |
| Reduction in Lameness-induced Head Movement | Significant reduction compared to placebo | Significant reduction compared to placebo and Phenylbutazone | Reference | [2][3] |
Detailed Experimental Protocols
The reproducibility of research findings is critically dependent on detailed and standardized experimental protocols. Below are methodologies for key in vivo experiments used to assess the efficacy of anti-inflammatory drugs.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model to evaluate acute inflammation and the efficacy of anti-inflammatory drugs.
Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, ad libitum access to food and water).[4]
-
Grouping: Animals are randomly divided into at least three groups: a vehicle control group, a positive control group (e.g., Indomethacin 10 mg/kg), and one or more test groups receiving different doses of this compound.[5]
-
Drug Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[5]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each animal.[5]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-injection).[5]
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to assess the analgesic activity of drugs against inflammatory pain.
Protocol:
-
Animal Acclimatization and Grouping: As described in the paw edema model.
-
Drug Administration: The test compound, a positive control (e.g., morphine), or vehicle is administered 60 minutes before the induction of writhing.[4]
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (0.1 mL/10g of body weight).[4]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.[4]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Mechanism of Action and Signaling Pathways
Mofebutazone, like other NSAIDs, primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[6] Prostaglandins are key mediators of inflammation, pain, and fever. Furthermore, the anti-inflammatory effects of NSAIDs are linked to the modulation of key signaling pathways, including the NF-κB pathway.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the immune and inflammatory response.[7][8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[7][9] Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][9] NSAIDs can interfere with this pathway, contributing to their anti-inflammatory effects.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the potential point of intervention for NSAIDs like this compound.
Caption: Canonical NF-κB signaling pathway and NSAID intervention.
The following diagram illustrates a general experimental workflow for the in vivo evaluation of an anti-inflammatory drug, emphasizing the steps crucial for reproducibility.
Caption: In vivo experimental workflow for anti-inflammatory drug evaluation.
References
- 1. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of oral meloxicam and phenylbutazone in 2 experimental pain models in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Mofebutazone Sodium's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mode of action of Mofebutazone sodium, a non-steroidal anti-inflammatory drug (NSAID), with other established NSAIDs. Due to the limited availability of direct quantitative data for Mofebutazone's inhibitory activity, this guide leverages data from its parent compound, Phenylbutazone, and other common NSAIDs like Ibuprofen and the COX-2 selective inhibitor, Celecoxib, to provide a comprehensive overview of its likely mechanisms.
Primary Mode of Action: Cyclooxygenase (COX) Inhibition
The principal mechanism of action for NSAIDs, including Mofebutazone, is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation. Inhibition of COX-2 is largely responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.
The therapeutic efficacy of an NSAID is therefore primarily attributed to its inhibition of COX-2, while common adverse effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1. The ratio of a drug's 50% inhibitory concentration (IC50) for COX-1 versus COX-2 is a key indicator of its selectivity and potential side-effect profile.
Comparative COX-1/COX-2 Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Phenylbutazone | 0.3 | 0.7 | 0.43 | [3] |
| Ibuprofen | 12 | 80 | 0.15 | [4] |
| Celecoxib | 82 | 6.8 | 12 | [4] |
Note: A lower IC50 value indicates greater potency. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.
Figure 1: Signaling pathway of COX-1 and COX-2 inhibition by NSAIDs.
Experimental Protocols for Key Assays
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the inhibitory potency (IC50) of a compound against COX-1 and COX-2.
Objective: To measure the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference compounds (e.g., Phenylbutazone, Ibuprofen, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., ELISA for prostaglandin E2, or a colorimetric or fluorometric method)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare a series of dilutions of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
Incubation: In a microplate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test or reference compound at various concentrations. Incubate for a specified time at a controlled temperature (e.g., 37°C) to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Termination of Reaction: After a specific incubation period, stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method. For example, an ELISA can be used to quantify the concentration of prostaglandin E2 (PGE2).
-
Data Analysis: Plot the percentage of inhibition of COX activity against the concentration of the test compound. The IC50 value is determined from this curve as the concentration of the compound that causes 50% inhibition.
Figure 2: Experimental workflow for an in vitro COX inhibition assay.
Potential Secondary Modes of Action
Beyond COX inhibition, some NSAIDs may exert their anti-inflammatory effects through other mechanisms, including antioxidant activity and modulation of immune cell function. While specific data for Mofebutazone is lacking, studies on Phenylbutazone and other NSAIDs suggest these as potential areas for further investigation.
Antioxidant Activity
Some NSAIDs have been shown to possess antioxidant properties, which may contribute to their anti-inflammatory effects by neutralizing reactive oxygen species (ROS) that are produced during inflammation.
Immunomodulatory Effects
NSAIDs can influence the function of various immune cells. For instance, Phenylbutazone has been shown to affect neutrophil migration and macrophage activity.[3]
-
Neutrophil Migration: Neutrophils are among the first immune cells to arrive at a site of inflammation. Phenylbutazone has been observed to modulate the chemokinetic effect of certain chemoattractants on polymorphonuclear leukocytes (PMNs).
-
Macrophage Function: Macrophages play a crucial role in both the initiation and resolution of inflammation. Some NSAIDs can influence macrophage phagocytosis and the production of inflammatory mediators.
Figure 3: Potential modes of action for Mofebutazone.
Experimental Protocols for Secondary Mechanism Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Objective: To assess the free radical scavenging capacity of a test compound.
Materials:
-
DPPH solution in methanol
-
Test compound (e.g., this compound)
-
Reference antioxidant (e.g., Ascorbic acid or Trolox)
-
Methanol
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound and the reference antioxidant in methanol.
-
Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the test and reference compounds. A control sample containing only DPPH solution and methanol is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
In Vitro Neutrophil Migration (Chemotaxis) Assay
Objective: To evaluate the effect of a test compound on the migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human or animal neutrophils
-
Chemoattractant (e.g., fMLP, IL-8)
-
Test compound (e.g., this compound)
-
Migration chambers (e.g., Boyden chambers or Transwell inserts)
-
Culture medium
-
Microscope
Procedure:
-
Cell Preparation: Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Compound Treatment: Pre-incubate the isolated neutrophils with different concentrations of the test compound.
-
Assay Setup: Place the chemoattractant in the lower chamber of the migration apparatus. Place the treated neutrophils in the upper chamber, separated from the lower chamber by a microporous membrane.
-
Incubation: Incubate the chambers at 37°C in a humidified incubator for a specific time to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the presence of the test compound to the number of migrated cells in the control (without the compound) to determine the inhibitory effect.
Conclusion
The primary mode of action of this compound is highly likely to be the inhibition of COX enzymes, similar to other NSAIDs. Based on comparative data with its parent compound, Phenylbutazone, it is presumed to be a non-selective COX inhibitor, though likely with weaker potency. The lack of direct quantitative IC50 data for Mofebutazone's inhibition of COX-1 and COX-2 highlights a significant gap in the publicly available scientific literature. Further independent verification through in vitro COX inhibition assays is essential to definitively characterize its potency and selectivity.
Additionally, exploring potential secondary mechanisms, such as antioxidant and immunomodulatory effects, through assays like DPPH radical scavenging and neutrophil migration studies, would provide a more complete understanding of Mofebutazone's pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such independent verification and comparative studies.
References
- 1. Macrophages redirect phagocytosis by non-professional phagocytes and influence inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mofebutazone Sodium: Bridging In Vitro COX Inhibition with In Vivo Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cyclooxygenase (COX) inhibitory activity of Mofebutazone sodium with its observed in vivo anti-inflammatory and analgesic efficacy. Due to the limited availability of specific in vivo data for this compound in certain models, this guide also incorporates data from its close structural analog, mofezolac, to provide a more complete picture of its potential therapeutic effects.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data gathered for Mofebutazone and its analog, mofezolac.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Mofebutazone
| Enzyme | IC50 (µM) |
| COX-1 | 0.0079 |
| COX-2 | >50 |
Table 2: In Vivo Analgesic Efficacy of Mofezolac in the Phenylquinone-Induced Writhing Test in Mice
| Compound | ED50 (mg/kg, p.o.) |
| Mofezolac | 1.2 |
| Indomethacin | 0.8 |
| Diclofenac Sodium | 2.5 |
| Zaltoprofen | 3.8 |
| NS-398 | 15.0 |
| Etodolac | 20.0 |
Note: Mofezolac is a close structural analog of Mofebutazone.
Mechanism of Action: COX Inhibition
Mofebutazone is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in many tissues and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.
The in vitro data clearly demonstrates that Mofebutazone is a highly potent and selective inhibitor of COX-1. This potent inhibition of COX-1 is believed to be the primary mechanism behind its analgesic and anti-inflammatory properties[1]. The significantly lower affinity for COX-2 suggests a pharmacological profile that may differ from COX-2 selective inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorometric plate reader)
Procedure:
-
The COX-1 and COX-2 enzymes are pre-incubated with various concentrations of this compound or a vehicle control.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable detection method.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of a test compound on acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% in sterile saline)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Indomethacin)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are randomly assigned to treatment groups: vehicle control, positive control, and test compound at various doses.
-
The respective treatments are administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Discussion: Correlating In Vitro and In Vivo Data
A direct comparison of the in vitro IC50 values of Mofebutazone with its in vivo efficacy is challenging due to the limited availability of specific in vivo and pharmacokinetic data for this compound in the public domain. However, by examining the data for the closely related compound, mofezolac, we can draw some important inferences.
Mofezolac demonstrates potent analgesic activity in the phenylquinone-induced writhing model, with an ED50 value comparable to that of indomethacin[1]. This in vivo analgesic effect aligns with the potent in vitro inhibition of COX-1 observed for Mofebutazone. The phenylquinone-induced writhing test is a model of visceral pain that is known to be sensitive to inhibition by COX inhibitors.
To establish a more definitive link between the in vitro IC50 and in vivo efficacy, detailed pharmacokinetic studies in the same animal model are essential. Pharmacokinetic parameters such as oral bioavailability, maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax) are needed to determine if the plasma concentrations achieved in vivo are sufficient to inhibit COX-1 to a degree that would explain the observed anti-inflammatory or analgesic effects.
A study comparing Mofebutazone to phenylbutazone indicated that Mofebutazone has a considerably shorter half-life of 1.9 hours, compared to 54-99 hours for phenylbutazone[2]. This shorter half-life would suggest a shorter duration of action and potentially a different dosing regimen to maintain therapeutic concentrations.
Conclusion
References
Head-to-Head Comparative Analysis: Mofebutazone Sodium vs. Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct head-to-head clinical trials comparing Mofebutazone sodium and celecoxib have been identified in the current literature. This guide provides a comparative analysis based on their individual pharmacological profiles, mechanisms of action, and available clinical data against other non-steroidal anti-inflammatory drugs (NSAIDs). The information presented for this compound is limited due to the scarcity of recent clinical trial data.
Executive Summary
This guide offers a detailed comparison of this compound, a non-selective cyclooxygenase (COX) inhibitor, and celecoxib, a selective COX-2 inhibitor. While both are non-steroidal anti-inflammatory drugs (NSAIDs) used for their analgesic and anti-inflammatory properties, their distinct mechanisms of action lead to different efficacy and safety profiles. Celecoxib, by selectively targeting the COX-2 enzyme, is designed to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs like this compound. This document summarizes their known pharmacological properties, and provides a framework for understanding their potential relative performance based on indirect comparisons with other NSAIDs.
Introduction
This compound is a pyrazolidinedione derivative and a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 enzymes.[1][2] Inhibition of COX-2 mediates the desired anti-inflammatory and analgesic effects, while inhibition of the COX-1 isoform can lead to gastrointestinal and renal side effects.[1] Celecoxib is a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor, offering a more targeted approach to inflammation with a theoretically improved gastrointestinal safety profile.[3][4]
Mechanism of Action
The primary mechanism for both drugs involves the inhibition of the cyclooxygenase (COX) pathway, which is crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.[5][6]
This compound: Non-selective COX Inhibition
This compound inhibits both COX-1 and COX-2 enzymes.[1] COX-1 is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the stomach lining and regulating platelet aggregation.[6] COX-2 is primarily induced at sites of inflammation. By inhibiting both isoforms, this compound effectively reduces inflammation and pain but also carries a higher risk of gastrointestinal adverse events.[1]
Celecoxib: Selective COX-2 Inhibition
Celecoxib selectively binds to and inhibits the COX-2 enzyme.[3][4] This selectivity is attributed to its chemical structure, which fits into the larger, more flexible active site of the COX-2 enzyme compared to COX-1.[6] By sparing COX-1, celecoxib reduces the risk of gastrointestinal toxicity associated with traditional NSAIDs.[4][6]
Pharmacological Profile
A direct comparison of the pharmacological profiles is challenging due to limited published data for this compound. The following table summarizes the available information.
| Parameter | This compound | Celecoxib |
| Drug Class | Non-steroidal Anti-inflammatory Drug (NSAID), Pyrazolidinedione derivative | Non-steroidal Anti-inflammatory Drug (NSAID), COX-2 Inhibitor |
| Mechanism of Action | Non-selective COX-1 and COX-2 inhibitor[1] | Selective COX-2 inhibitor[3][4] |
| Indications | Joint and muscular pain[7] | Osteoarthritis, Rheumatoid Arthritis, Ankylosing Spondylitis, Acute Pain, Primary Dysmenorrhea[4] |
| Half-life | Shorter than phenylbutazone[8] | Approximately 11 hours |
| Metabolism | Primarily glucuronidation[8] | Primarily via cytochrome P450 2C9 |
| Excretion | 94% eliminated within 24 hours[8] | Feces and urine |
Table 1: Pharmacological Profile Comparison
Efficacy and Safety: An Indirect Comparison
In the absence of head-to-head trials, this section provides an overview of the known efficacy and safety of each drug, drawing on studies comparing celecoxib to other non-selective NSAIDs as a proxy for how this compound might compare.
Efficacy
-
This compound: Described as having weaker analgesic and anti-inflammatory effects than phenylbutazone.[8] Limited clinical data is available to quantify its efficacy in specific conditions.
-
Celecoxib: Clinical trials have demonstrated that celecoxib is as effective as other non-selective NSAIDs, such as naproxen and ibuprofen, in treating the symptoms of osteoarthritis and rheumatoid arthritis.[9] For instance, in a 12-week study on osteoarthritis of the knee, celecoxib (100 mg and 200 mg twice daily) showed comparable efficacy to naproxen (500 mg twice daily).[10]
Safety and Tolerability
-
This compound: As a non-selective NSAID, it is expected to carry a risk of gastrointestinal side effects, such as stomach ulcers and bleeding.[1] It is reported to be approximately 5-6 times less toxic than phenylbutazone.[8]
-
Celecoxib: The selective inhibition of COX-2 is associated with a lower incidence of gastrointestinal adverse events compared to non-selective NSAIDs.[9] However, concerns have been raised about the cardiovascular safety of selective COX-2 inhibitors. The PRECISION trial, a long-term study, found that celecoxib had a similar cardiovascular risk profile to prescription doses of ibuprofen and naproxen.[11]
Experimental Protocols: A General Overview
A typical clinical trial for an NSAID in osteoarthritis would involve the following key elements:
-
Patient Population: Adults with a confirmed diagnosis of osteoarthritis, often with a specified level of pain at baseline.
-
Study Design: Randomized, double-blind, placebo- and/or active-controlled trial.
-
Interventions: The investigational drug (e.g., this compound or celecoxib) at one or more dose levels, a placebo, and an active comparator (another NSAID).
-
Duration: Typically 6 to 12 weeks for short-term efficacy and safety, with longer-term extension studies for chronic safety evaluation.
-
Efficacy Endpoints: Standardized measures such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), Visual Analog Scale (VAS) for pain, and patient and physician global assessments.
-
Safety Assessments: Monitoring of adverse events (with a focus on gastrointestinal and cardiovascular events), vital signs, and laboratory parameters.
Conclusion and Future Directions
The absence of direct comparative studies between this compound and celecoxib necessitates an indirect comparison based on their respective drug classes. Celecoxib, as a selective COX-2 inhibitor, offers a well-documented efficacy profile comparable to traditional non-selective NSAIDs but with a potentially more favorable gastrointestinal safety profile. The clinical profile of this compound is less well-defined in the current literature, but as a non-selective NSAID, it is anticipated to have a similar efficacy and safety profile to other drugs in its class.
For drug development professionals, this analysis highlights the need for further research to clarify the clinical positioning of this compound. Head-to-head trials with both selective and non-selective NSAIDs would be invaluable in determining its relative efficacy, safety, and therapeutic niche. Researchers should focus on generating robust clinical data, including detailed pharmacokinetic and pharmacodynamic studies, to provide a clearer understanding of this compound's properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of osteoarthritis with celecoxib, a cyclooxygenase-2 inhibitor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Mofebutazone used for? [synapse.patsnap.com]
- 4. cda-amc.ca [cda-amc.ca]
- 5. Efficacy and safety of celecoxib combined with JOINS in the treatment of degenerative knee osteoarthritis: study protocol of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety of celecoxib compared with placebo and non-selective NSAIDs: cumulative meta-analysis of 89 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tolerability and adverse events in clinical trials of celecoxib in osteoarthritis and rheumatoid arthritis: systematic review and meta-analysis of information from company clinical trial reports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcentral.com [medcentral.com]
- 10. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Final Step: A Researcher's Guide to Mofebutazone Sodium Disposal
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its use in the lab. Proper disposal of substances like Mofebutazone sodium is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
This compound, a non-steroidal anti-inflammatory drug (NSAID), requires careful handling throughout its lifecycle, including its final disposal. While specific regulations for this compound are not explicitly detailed in common hazardous waste lists, its close structural and pharmacological relationship to Phenylbutazone warrants a cautious approach to its disposal. Phenylbutazone is characterized as harmful if swallowed, and its disposal requires adherence to stringent protocols. Therefore, a conservative approach that treats this compound with similar precautions is recommended.
Core Disposal Procedures
The disposal of this compound should always be in accordance with local, state, and federal environmental regulations.[1][2] In a laboratory or research setting, this typically involves treating the compound as a chemical waste rather than a simple pharmaceutical for drain disposal or regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Determine if your this compound waste is considered hazardous. While not specifically listed on the EPA's P or U lists of acute hazardous wastes, it may be classified as hazardous based on its characteristics (e.g., toxicity).[3][4][5] It is the waste generator's responsibility to make this determination.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classification.
-
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless directed to do so by your EHS department.
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" or with the specific chemical name.
-
-
Engage a Licensed Waste Disposal Service:
-
The most recommended method for the disposal of chemical waste from a laboratory setting is to use a licensed professional waste disposal company.[6] These companies are equipped to handle and transport chemical waste in compliance with all regulations.
-
Your institution's EHS department will typically have a contract with a preferred vendor for this service.
-
-
Incineration as a Preferred Treatment:
-
For compounds like Phenylbutazone, and by extension this compound, a common disposal method is incineration in a chemical incinerator equipped with a scrubber.[6] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Some procedures may involve dissolving or mixing the material with a combustible solvent before incineration.[6] This should only be done by trained personnel following established protocols.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance and institutional waste management tracking.
-
What Not to Do:
-
Do not flush this compound down the drain. This can introduce the active compound into the water system, with potential ecological impacts.
-
Do not dispose of this compound in the regular trash. Uncontrolled disposal can lead to environmental contamination and potential exposure to personnel.
Pharmaceutical Waste Classification
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. Pharmaceutical waste is broadly categorized as follows:
| Waste Category | Description | Disposal Requirement |
| RCRA Hazardous Waste | Includes P-listed (acutely toxic) and U-listed (toxic) wastes, as well as wastes exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity. | Must be managed under specific "cradle-to-grave" regulations, including manifesting and treatment at a permitted facility. |
| Non-RCRA Hazardous Waste | Pharmaceuticals that do not meet the criteria for RCRA hazardous waste but are still unsuitable for regular disposal. | Disposal is governed by state and local regulations, which may include incineration or other approved treatment methods. |
This compound's classification may vary depending on the specific formulation and concentration. Always consult with your EHS department for a definitive classification.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
References
Personal protective equipment for handling Mofebutazone sodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mofebutazone sodium. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Gloves: Two pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standard. - Gown: Disposable, polyethylene-coated polypropylene gown resistant to chemical permeation. - Eye/Face Protection: Chemical safety goggles and a face shield, or a full-face respirator. - Respiratory Protection: An N100, R100, or P100 disposable filtering facepiece respirator is recommended, especially when handling the powder form.[1] - Head/Shoe Covers: Disposable head and shoe covers. |
| Handling Solutions | - Gloves: At least one pair of chemotherapy-grade nitrile gloves. - Gown: Disposable, chemical-resistant gown. - Eye Protection: Chemical safety goggles. |
| General Laboratory Operations | - Gloves: Powder-free nitrile gloves. - Gown: Clean lab coat. - Eye Protection: Safety glasses. |
| Spill Cleanup | - Gloves: Two pairs of chemotherapy-grade nitrile gloves. - Gown: Disposable, polyethylene-coated polypropylene gown. - Eye/Face Protection: Chemical safety goggles and a face shield. - Respiratory Protection: A full-face respirator with appropriate cartridges should be used for significant spills. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Work in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[2]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Before starting, verify that all necessary PPE is available and in good condition.
-
-
Donning PPE :
-
Follow the correct sequence for putting on PPE: gown, shoe covers, head cover, mask/respirator, eye/face protection, and then gloves (the outer pair over the cuff of the gown).
-
-
Handling the Compound :
-
Decontamination and Doffing PPE :
-
After handling is complete, decontaminate reusable equipment according to manufacturer's instructions.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure.
-
Chemical Waste :
-
Dispose of unused this compound and solutions as hazardous chemical waste in a designated, properly labeled, and sealed container.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Contaminated PPE :
-
All single-use PPE (gloves, gowns, shoe covers, etc.) contaminated with this compound should be considered hazardous waste.
-
Place all contaminated disposable items in a labeled, durable 6 mil polyethylene bag for disposal.[1]
-
-
Empty Containers :
-
Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Scratch out or remove all personal or identifying information from the original container label before disposing of or recycling it.[5]
-
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
